1,2,4-Triazole-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trideuterio-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-ILCKQIEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NN(C(=N1)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of 1,2,4-Triazole-D3, a deuterated analog of the versatile nitrogen-containing heterocycle, 1,2,4-triazole. Isotopic labeling of pharmacologically active molecules is a critical strategy in drug development for studying reaction mechanisms, understanding metabolic pathways, and potentially improving pharmacokinetic profiles. This document outlines a feasible synthetic approach and the necessary analytical techniques for the successful preparation and verification of this compound.
Introduction to 1,2,4-Triazole and its Deuterated Analog
1,2,4-triazole is a five-membered heterocyclic compound with the molecular formula C₂H₃N₃.[1] It exists as two tautomers, 1H- and 4H-1,2,4-triazole. The 1,2,4-triazole nucleus is a key structural motif in a wide array of pharmaceutical compounds, exhibiting diverse biological activities including antifungal, antiviral, and anti-inflammatory properties.
The synthesis of this compound, where the three hydrogen atoms are replaced by deuterium, offers a valuable tool for researchers. Deuterium-labeled compounds are instrumental in quantitative bioanalysis using mass spectrometry, in elucidating metabolic fates of drug candidates, and in potentially enhancing metabolic stability by leveraging the kinetic isotope effect.
Synthesis of this compound
While a specific, documented synthesis for this compound is not extensively reported, a common and effective method for its preparation is through hydrogen-deuterium (H-D) exchange of unlabeled 1,2,4-triazole. This can be achieved using a catalyst in the presence of a deuterium source. Various catalytic systems have been shown to be effective for the deuteration of nitrogen-containing heterocycles.[2][3][4]
A plausible and efficient approach involves the use of a heterogeneous catalyst such as Raney Nickel in a deuterated solvent, which also acts as the deuterium donor.
Experimental Protocol: Catalytic H-D Exchange
Objective: To replace the hydrogen atoms on the 1,2,4-triazole ring with deuterium atoms.
Materials:
-
1,2,4-Triazole
-
Deuterium oxide (D₂O, 99.8% D)
-
Raney Nickel (activated, slurry in water)
-
Methanol-d4 (CD₃OD)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), wash the activated Raney Nickel slurry (approx. 0.2 eq) three times with D₂O to replace the water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in a minimal amount of Methanol-d4.
-
Addition of Reagents: Add the D₂O-washed Raney Nickel catalyst to the solution of 1,2,4-triazole. Add an excess of D₂O to the reaction mixture to serve as the primary deuterium source.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots, removing the catalyst, and analyzing by ¹H NMR to observe the disappearance of the proton signals.
-
Work-up: After the reaction is complete (typically 24-48 hours, or when ¹H NMR indicates >95% deuteration), cool the mixture to room temperature.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with a small amount of Methanol-d4.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.
Characterization of this compound
Thorough characterization is essential to confirm the successful synthesis and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
NMR is the most definitive method to confirm the isotopic exchange.
¹H NMR Spectroscopy:
-
Expected Outcome: The ¹H NMR spectrum of a successfully synthesized this compound sample should show a significant reduction or complete absence of the characteristic signals for the ring protons of 1,2,4-triazole. In a non-deuterated sample, these protons appear as singlets.[5][6] The presence of residual proton signals can be used to quantify the degree of deuteration.
-
Sample Preparation: Dissolve a small amount of the product in a deuterated solvent that was not used in the synthesis (e.g., DMSO-d6).
-
Data Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer.
¹³C NMR Spectroscopy:
-
Expected Outcome: The ¹³C NMR spectrum will confirm the integrity of the carbon skeleton. The signals for the carbon atoms of the triazole ring are expected to be present.[6][7] These signals may appear as multiplets with reduced intensity due to C-D coupling.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.
Mass Spectrometry
Mass spectrometry is used to confirm the increase in molecular weight due to the incorporation of deuterium.
Expected Outcome: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z corresponding to the deuterated compound (C₂D₃N₃). The molecular weight of non-deuterated 1,2,4-triazole is 69.07 g/mol .[8][9] The fully deuterated product will have a molecular weight of approximately 72.09 g/mol . The presence of ions at intermediate masses can indicate incomplete deuteration.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
Quantitative Data Summary
The following table summarizes the expected and observed data for the characterization of this compound.
| Parameter | 1,2,4-Triazole (Non-deuterated) | This compound (Expected) |
| Molecular Formula | C₂H₃N₃ | C₂D₃N₃ |
| Molecular Weight | 69.07 g/mol [8][9] | 72.09 g/mol |
| ¹H NMR (ppm) | Singlets for ring protons[5][6] | Absence of ring proton signals |
| ¹³C NMR (ppm) | Signals for ring carbons[6][7] | Signals for ring carbons (may show C-D coupling) |
| Mass Spectrum (m/z) | M⁺ at 69 | M⁺ at 72 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
References
- 1. chemmethod.com [chemmethod.com]
- 2. Highly selective deuteration of pharmaceutically relevant nitrogen-containing heterocycles: a flow chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scispace.com [scispace.com]
- 5. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]
- 8. 1H-1,2,4-Triazole [webbook.nist.gov]
- 9. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Labeling with 1,2,4-Triazole-D3 for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 1,2,4-Triazole-D3 in metabolic studies. While the direct use of this compound as a metabolic tracer is not extensively documented in publicly available research, this guide synthesizes information on the metabolism of related compounds, general principles of stable isotope labeling, and analytical methodologies to present a practical framework for its use. Deuterated compounds are valuable tools in drug development and metabolic research, offering insights into metabolic pathways, pharmacokinetics, and the formation of metabolites.[1]
Introduction to Isotopic Labeling and 1,2,4-Triazole
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing one or more atoms of a compound with their stable isotopes, such as deuterium (²H or D), researchers can track the molecule and its metabolites through various biochemical pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Deuteration can influence the pharmacokinetic and metabolic profiles of drugs, making it a subject of interest in drug development.[3]
1,2,4-triazole is a heterocyclic compound that serves as a core scaffold in many biologically active molecules, including antifungal agents and other pharmaceuticals. Understanding the metabolism of the 1,2,4-triazole moiety is crucial for evaluating the efficacy and safety of these drugs. Fungicides containing the 1,2,4-triazole structure are known to metabolize into 1,2,4-triazole (TRZ) and other common metabolites, including 1,2,4-triazole alanine (TA), 1,2,4-triazole acetic acid (TAA), and 1,2,4-triazole lactic acid (TLA).
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to produce it in-house or require custom labeling patterns. A common method for the synthesis of deuterated heterocycles involves the use of deuterated precursors. A plausible synthetic route for this compound can be adapted from established methods for synthesizing 1,2,4-triazoles and deuterated 1,2,3-triazoles.
A potential synthesis protocol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been successfully used for the C-5 deuteration of 1,2,3-triazoles.[4][5] A similar strategy could be envisioned for 1,2,4-triazoles, or more classical methods involving the condensation of deuterated precursors could be employed.
Hypothetical Synthesis Protocol for this compound:
A general method for synthesizing 1,2,4-triazoles involves the reaction of a hydrazine with a nitrile.[6] To synthesize this compound, one could start with deuterated precursors.
Materials:
-
Deuterated formamidine acetate (D₅C₂H₄N₂O₂)
-
Deuterated hydrazine (D₄N₂)
-
Solvent (e.g., ethanol-d6)
Procedure:
-
Dissolve deuterated formamidine acetate in ethanol-d6 in a round-bottom flask.
-
Add deuterated hydrazine to the solution.
-
Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent to obtain this compound.
Note: This is a generalized, hypothetical protocol. The specific reaction conditions would need to be optimized.
Experimental Design for Metabolic Studies with this compound
The following sections outline a hypothetical experimental workflow for a metabolic study using this compound in a cell culture model. This can be adapted for in vivo animal studies.
Cell Culture and Labeling
Objective: To trace the metabolic fate of this compound in a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
This compound stock solution (in a suitable solvent like DMSO-d6)
-
Unlabeled 1,2,4-triazole (for control experiments)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare the labeling medium by adding this compound to the culture medium to a final concentration (e.g., 10 µM). Prepare a control medium with the same concentration of unlabeled 1,2,4-triazole.
-
Remove the existing medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the labeling medium or control medium to the respective wells.
-
Incubate the cells for different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of metabolism.
Sample Preparation for Mass Spectrometry
Objective: To extract intracellular and extracellular metabolites for LC-MS/MS analysis.
Protocol:
-
Extracellular Metabolites: Collect the culture medium from each well at the specified time points. Centrifuge to remove any cell debris and transfer the supernatant to a new tube.
-
Intracellular Metabolites:
-
Wash the cells remaining in the wells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Analytical Methodology: LC-MS/MS
Objective: To identify and quantify this compound and its deuterated metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
LC Conditions (Example):
-
Column: A reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound and its more polar metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and its potential deuterated metabolites (e.g., D-TA, D-TAA, D-TLA). The mass shift due to the deuterium labels will be key for detection.
Data Presentation and Interpretation
Quantitative data from metabolic labeling studies are crucial for understanding the kinetics and pathways of metabolism.
Hypothetical Quantitative Data
The following table presents hypothetical data on the relative abundance of this compound and its potential metabolites in cell culture extracts over time. This illustrates the expected outcome of a successful labeling experiment.
| Time (hours) | This compound (Relative Abundance) | D-Triazole Alanine (D-TA) (Relative Abundance) | D-Triazole Acetic Acid (D-TAA) (Relative Abundance) | D-Triazole Lactic Acid (D-TLA) (Relative Abundance) |
| 0 | 100 | 0 | 0 | 0 |
| 2 | 85 | 5 | 3 | 7 |
| 6 | 60 | 15 | 8 | 17 |
| 12 | 35 | 25 | 15 | 25 |
| 24 | 10 | 30 | 20 | 40 |
This table is for illustrative purposes only and does not represent actual experimental data.
Case Study: Effect of Deuteration on the Metabolism of a 1,2,4-Triazole-Containing CRF1 Antagonist
A study on a deuterated CRF1 antagonist, NVS-CRF38, provides real-world data on how deuteration can impact metabolism. The deuterated compound showed a significant reduction in the formation of the O-desmethyl metabolite compared to its non-deuterated counterpart.
| Compound | Route of Administration | In vivo CLint (all pathways) (mL/min/kg) | In vivo CLint (O-demethylation) (mL/min/kg) | In vivo Fraction Metabolized to O-desmethyl metabolite |
| NVS-CRF38 | Intravenous | 25 ± 2 | 7.1 ± 1.1 | 0.21 ± 0.08 |
| d-NVS-CRF38 | Intravenous | 12 ± 1 | 1.0 ± 0.1 | 0.07 ± 0.04 |
| NVS-CRF38 | Oral | 25 ± 2 | 7.1 ± 1.1 | 0.21 ± 0.08 |
| d-NVS-CRF38 | Oral | 12 ± 1 | 1.0 ± 0.1 | 0.07 ± 0.04 |
Data adapted from a study on a deuterated CRF1 antagonist.[7]
This data clearly demonstrates the kinetic isotope effect, where the stronger C-D bond slows down the rate of metabolic reactions involving its cleavage.
Visualizations of Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Caption: General experimental workflow for metabolic studies using this compound.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
Isotopic labeling with this compound offers a promising avenue for detailed metabolic investigations of triazole-containing compounds. Although specific applications in metabolic tracing are not yet widely reported, the principles of stable isotope labeling, combined with the known metabolic pathways of related compounds, provide a solid foundation for designing and executing such studies. The methodologies and hypothetical frameworks presented in this guide are intended to equip researchers with the necessary knowledge to explore the metabolic fate of the 1,2,4-triazole moiety, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. symeres.com [symeres.com]
- 3. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Deuterated 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterated 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Redirecting [linkinghub.elsevier.com]
An In-Depth Technical Guide to the Stability and Storage of 1,2,4-Triazole-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2,4-Triazole-D3, a deuterated isotopic form of 1,2,4-Triazole. Given the critical role of isotopically labeled compounds in research and development, particularly in pharmacokinetic and metabolic studies, ensuring their chemical integrity is paramount. This document synthesizes available data on 1,2,4-triazole and its derivatives, outlines best practices for storage, and provides detailed experimental protocols for stability assessment.
Core Stability Profile and Storage Conditions
1,2,4-Triazole and its deuterated analogue are known to be relatively stable aromatic heterocyclic compounds.[1][2] However, their long-term stability is contingent on appropriate storage conditions to prevent degradation. The primary factors influencing the stability of this compound include temperature, moisture, light, and exposure to incompatible chemicals.
Recommended Storage
To ensure the longevity and purity of this compound, the following storage conditions are recommended based on supplier information and general chemical safety guidelines:
-
Atmosphere: Keep in a tightly sealed container in a dry and well-ventilated place.[5][6] Protection from moisture is crucial.[5]
-
Light: Although not always specified, protection from direct sunlight is a general best practice for storing chemical reagents to prevent photolytic degradation.[5]
-
Inertness: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize contact with air.[5]
Incompatibilities
Avoid storing this compound with the following classes of chemicals to prevent accelerated degradation:
-
Strong Oxidizing Agents: These can react with the triazole ring.[7][8]
-
Strong Acids: While generally stable in acidic conditions, strong acids should be avoided.[1][7][8]
Quantitative Stability Data
Quantitative stability data for this compound is not extensively published. However, studies on the non-deuterated 1,2,4-triazole provide valuable insights into its stability profile. The data below is summarized from various sources and should be considered as a baseline for handling the deuterated analogue.
| Parameter | Condition | Result | Reference |
| Hydrolytic Stability | pH 5, 7, and 9 at 25°C | Stable for 30 days; half-life > 30 days | [9] |
| Shelf Life | Stored in a cool, dry area | Estimated at 2 years | |
| Biodegradation | Aerobic conditions in soil | Not readily biodegradable; minimal degradation (1%) after 28 days in a modified Zahn-Wellens test. | [9] |
| Photostability | Sunlight in distilled water | Does not undergo appreciable direct photolysis. | [9] |
| Thermal Stability | Heating | Decomposes upon heating, emitting toxic fumes. Temperatures above 200°C may cause loss of nitrogen. | [1][6] |
Experimental Protocols for Stability Assessment
To rigorously determine the stability of a specific batch of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on ICH guidelines and methodologies applied to similar heterocyclic compounds.[10]
Analytical Methodology
A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques.[10][11][12][13]
-
Objective: To develop a method that separates this compound from its potential degradation products and impurities.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax XDB C18, 5 µm).[10]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Detection: UV at an appropriate wavelength (e.g., 200-260 nm) or MS/MS detection for deuterated compound tracking.[10][13]
-
-
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep at room temperature for a specified period (e.g., 24 hours).
-
Dilute and analyze.
-
-
Thermal Degradation:
-
Expose the solid this compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Dissolve the sample in a suitable solvent, dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Analyze the sample at appropriate time intervals.
-
Long-Term and Accelerated Stability Studies
These studies are performed to establish a re-test period or shelf life for this compound.
-
Protocol:
-
Place at least three batches of this compound in containers that simulate the proposed market packaging.
-
Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for purity, potency, and the presence of degradation products using the validated stability-indicating method.
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.
Caption: Logical workflow for a comprehensive stability study of this compound.
Biological Context: 1,2,4-Triazole as a Pharmacophore
The 1,2,4-triazole nucleus is a key structural motif, or pharmacophore, in numerous clinically important drugs, particularly antifungal agents. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The diagram below illustrates this general mechanism of action.
Caption: General mechanism of action for 1,2,4-triazole-based antifungal drugs.
Conclusion
This compound is a stable compound when stored under appropriate conditions. This guide provides a framework for its handling, storage, and stability assessment. For critical applications, it is imperative for researchers to perform their own stability studies on specific batches of this compound to ensure data integrity and experimental reproducibility. The provided protocols and workflows serve as a robust starting point for these evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. scispace.com [scispace.com]
- 11. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to 1,2,4-Triazole-D3 for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on 1,2,4-Triazole-D3, a deuterated analog of 1,2,4-triazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this isotopically labeled compound. Deuteration is a strategic modification in medicinal chemistry that can alter the pharmacokinetic and metabolic profiles of drug candidates.[1]
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 43088-92-2 | [2] |
| Molecular Formula | C₂D₃N₃ | [2] |
| Molecular Weight | 72.09 g/mol | [2] |
Experimental Protocols
Synthesis of this compound via Hydrogen-Deuterium Exchange:
The synthesis of this compound can be achieved through hydrogen-deuterium (H-D) exchange of unlabeled 1,2,4-triazole. The kinetics of this exchange have been studied and indicate that the C-H protons of the triazole ring can be exchanged for deuterons under appropriate conditions.[2] A general protocol based on these principles is outlined below.
Materials:
-
1,2,4-Triazole
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated acid or base catalyst (e.g., DCl or NaOD)
-
Anhydrous solvent for workup (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolve 1,2,4-triazole in an excess of deuterium oxide (D₂O).
-
To facilitate the exchange, a catalytic amount of a deuterated acid or base can be added. The rate of deuteration is pH-dependent.[2]
-
The reaction mixture is then heated under reflux for a specified period. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the triazole ring.
-
Upon completion of the exchange, the D₂O is removed under reduced pressure.
-
The residue is then co-evaporated with an anhydrous aprotic solvent to remove any remaining D₂O.
-
The resulting solid, this compound, is dried under vacuum over a suitable drying agent.
-
The level of deuterium incorporation should be confirmed by analytical techniques such as ¹H NMR and mass spectrometry.
Characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of proton signals at the positions where deuterium has been incorporated. ¹³C NMR spectroscopy can also be used to verify the integrity of the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry is a crucial technique to confirm the increase in molecular weight corresponding to the number of deuterium atoms incorporated. The mass spectrum of this compound will show a molecular ion peak at m/z 72, compared to m/z 69 for the non-deuterated compound.
Signaling Pathways and Logical Relationships
Antifungal Mechanism of Action of 1,2,4-Triazole Derivatives:
1,2,4-triazole is the core scaffold of many successful antifungal drugs.[3][4][5] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the disruption of the fungal cell membrane and inhibition of fungal growth.
Caption: Antifungal mechanism of 1,2,4-triazole derivatives via inhibition of ergosterol biosynthesis.
Interaction of 1,2,4-Triazole Derivatives with Human Cytochrome P450 Enzymes:
In the context of drug development, it is crucial to consider the interaction of drug candidates with human cytochrome P450 (CYP) enzymes, as this can lead to drug-drug interactions and affect the drug's metabolism. 1,2,4-triazole moieties can coordinate with the heme iron of CYP enzymes, potentially leading to inhibition.[6][7][8] Understanding this interaction is vital for designing selective antifungal agents with minimal impact on human CYPs.
Caption: Interaction of 1,2,4-triazole derivatives with human cytochrome P450 enzymes.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemconsai.com [chemconsai.com]
- 5. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
solubility of 1,2,4-Triazole-D3 in common organic solvents
An In-depth Technical Guide to the Solubility of 1,2,4-Triazole-D3 in Common Organic Solvents
Introduction
1,2,4-Triazole is a five-membered heterocyclic compound containing three nitrogen atoms, which serves as a critical structural motif in a vast array of pharmacologically active compounds, including well-known antifungal agents.[1] Its deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies and metabolic profiling, necessitating a thorough understanding of its solubility characteristics for accurate sample preparation and analysis. The polarity and hydrogen bonding capabilities imparted by the nitrogen atoms significantly influence its solubility profile.[2] This guide provides a detailed summary of the available solubility data and the experimental protocols used for its determination.
Data Presentation: Solubility of 1,2,4-Triazole
The solubility of 1,2,4-triazole is dependent on the solvent's polarity, hydrogen bonding capacity, and the ambient temperature. Generally, its solubility increases with temperature.[2]
Qualitative Solubility
1,2,4-Triazole exhibits good solubility in polar protic and aprotic organic solvents.
| Solvent Classification | Examples | Qualitative Solubility |
| Polar Protic | Methanol, Ethanol, 1-Propanol, 2-Propanol | Soluble to Highly Soluble[2][3] |
| Polar Aprotic | Acetone, Acetonitrile | Decent Solubility[2] |
| Ester | Ethyl Acetate, Methyl Acetate, Butyl Acetate | Soluble[3] |
Quantitative Solubility Data
Quantitative studies have been performed to determine the mole fraction solubility of 1H-1,2,4-triazole in various organic solvents across a range of temperatures. The following table summarizes the solvent systems for which experimental data has been published. For precise mole fraction values at specific temperatures, consulting the cited literature is recommended.
| Solvent | Temperature Range (K) | Experimental Method | Reference |
| Methanol | 293.15 - 313.15 | Gravimetric Method | [4] |
| Ethanol | 283 - 363 | Laser Monitoring | [4][5] |
| 1-Propanol | 283 - 363 | Laser Monitoring | [4][5] |
| 2-Propanol | 283 - 363 | Laser Monitoring | [4][5] |
| 1,2-Propanediol | 283 - 363 | Laser Monitoring | [4][5] |
| Ethyl Formate | 283 - 363 | Laser Monitoring | [4][5] |
| Methyl Acetate | 283 - 363 | Laser Monitoring | [3][4][5] |
| Ethyl Acetate | 283 - 363 | Laser Monitoring | [3][4][5] |
| Butyl Acetate | 283 - 363 | Laser Monitoring | [4][5] |
Experimental Protocols
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The two primary methods cited in the literature for determining the solubility of 1,2,4-triazole are the gravimetric method and the laser monitoring observation technique.
Gravimetric Method (Shake-Flask)
The gravimetric method, often referred to as the shake-flask method, is a classical and reliable technique for determining thermodynamic solubility.[6] It directly measures the concentration of a solute in a saturated solution.[7]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a sealed container, such as a conical flask.[7]
-
Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a temperature-controlled bath for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8][9]
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration or centrifugation.[10]
-
Analysis: A precise volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container.[7]
-
Solvent Evaporation: The solvent is carefully evaporated from the container, often using a rotary evaporator or a drying oven, until only the solid solute remains.[9][11]
-
Quantification: The container with the dry solute is weighed. The final mass of the solute is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or mole fraction).[7]
Laser Monitoring Observation Technique
This is a more modern, often automated, method that determines the dissolution point of a solid in a liquid by monitoring the transmission of a laser beam through the solution.[1][12]
Methodology:
-
Sample Preparation: A known mass of the solute (this compound) and solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Laser Transmission: A laser beam is directed through the suspension. The intensity of the transmitted light is measured by a photodetector.
-
Temperature Cycling: The temperature of the solution is gradually increased at a controlled rate. As the temperature rises, the solute dissolves, and the amount of undissolved solid decreases.
-
Endpoint Detection: The point at which all solid particles have just dissolved is known as the clear point. This is detected by a sharp increase in the intensity of the transmitted laser light, as there are no more solid particles to scatter the beam.[12]
-
Solubility Determination: The temperature at this clear point is recorded as the saturation temperature for that specific concentration. By repeating this process with different solute-to-solvent ratios, a solubility curve as a function of temperature can be constructed.[4][10] This method is particularly useful for generating data across a wide temperature range.[12]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like this compound.
References
- 1. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. pharmajournal.net [pharmajournal.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 1,2,4-Triazole-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-Triazole-D3, an isotopically labeled variant of the important heterocyclic compound 1,2,4-triazole. Due to the limited availability of direct experimental data for the deuterated species, this document presents a combination of experimental data for the non-deuterated 1,2,4-triazole and predicted data for its D3 analogue. The guide also outlines a detailed experimental protocol for the synthesis and characterization of this compound.
Spectroscopic Data
The substitution of protium with deuterium at the C3, C5, and N1 positions of the 1,2,4-triazole ring significantly influences its spectroscopic properties. The following tables summarize the experimental data for 1,2,4-triazole and the predicted data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity |
| 1,2,4-Triazole | DMSO-d₆ | 8.14, 13.9 (broad) | s, s |
| This compound (Predicted) | DMSO-d₆ | No significant signals expected | - |
Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the C-H and N-H protons are expected to be absent due to the deuterium substitution. Very small residual peaks from incomplete deuteration might be observed.
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,2,4-Triazole | DMSO-d₆ | 144.7 |
| This compound (Predicted) | DMSO-d₆ | ~144.7 (may show broadening or splitting due to C-D coupling) |
Note: The chemical shift in the ¹³C NMR spectrum is not expected to change significantly upon deuteration. However, the signals for the deuterated carbons (C3 and C5) may exhibit splitting due to one-bond carbon-deuterium coupling (¹J_CD) and a slight upfield isotopic shift.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Functional Group | 1,2,4-Triazole (cm⁻¹)[1] | This compound (Predicted) (cm⁻¹) |
| N-H Stretch | 3126 | N-D Stretch: ~2300-2400 |
| C-H Aromatic Stretch | 3097, 3032 | C-D Aromatic Stretch: ~2200-2300 |
| C=C Aromatic Stretch | 1529, 1483 | ~1520, ~1475 |
| -N=N- Stretch | 1543 | ~1540 |
Note: The most significant changes in the IR spectrum upon deuteration are the shifts of the N-H and C-H stretching vibrations to lower wavenumbers (by a factor of approximately √2) due to the heavier mass of deuterium. The fingerprint region will also be altered but is more complex to predict precisely.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) |
| 1,2,4-Triazole | Electron Ionization (EI) | 69 |
| This compound (Predicted) | Electron Ionization (EI) | 72 |
Note: The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the mass of the three deuterium atoms. The fragmentation pattern will also be altered, with fragments containing deuterium showing a corresponding mass shift.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the deuteration of N-heterocycles and can be adapted for the synthesis of this compound.
Materials:
-
1,2,4-Triazole
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) (catalyst)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1,2,4-triazole in an excess of deuterium oxide.
-
Acidification: Add a catalytic amount of deuterated sulfuric acid to the solution.
-
Heating: Heat the mixture to reflux and maintain for 24-48 hours to allow for H/D exchange at the C-H and N-H positions.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, removing the D₂O under vacuum, dissolving the residue in a non-deuterated solvent (e.g., acetone), and analyzing by ¹H NMR to observe the disappearance of the proton signals.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., NaOD in D₂O).
-
Extraction: Extract the product with a suitable organic solvent, such as deuterated chloroform.
-
Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H NMR: Dissolve the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆). Record the spectrum to confirm the absence of proton signals at the expected positions.
-
¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum in the same solvent to observe the carbon signals. Note any splitting patterns due to C-D coupling.
-
²H NMR: (Optional) Record a deuterium NMR spectrum to confirm the presence and positions of the deuterium atoms.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid product using a KBr pellet or as a mull. Compare the spectrum with that of non-deuterated 1,2,4-triazole to identify the expected shifts in the N-D and C-D stretching regions.
Mass Spectrometry:
-
Obtain the mass spectrum using an appropriate ionization technique (e.g., EI or ESI). Determine the molecular weight and analyze the fragmentation pattern to confirm the incorporation of three deuterium atoms.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
A Technical Guide to High-Purity 1,2,4-Triazole-D3 for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity, deuterated 1,2,4-Triazole-D3, a critical reagent for advanced scientific research. The document details commercial suppliers, quality control methodologies, and plausible synthetic pathways. It is designed to assist researchers in sourcing, verifying, and effectively utilizing this isotopically labeled compound in demanding applications such as metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry.
Introduction to this compound
1,2,4-Triazole is a heterocyclic aromatic compound that serves as a core structural motif in numerous pharmaceuticals, particularly antifungal agents (e.g., fluconazole) and other biologically active molecules. The deuterated analogue, this compound (CAS No. 43088-92-2), is a stable, isotopically labeled version where the three hydrogen atoms on the triazole ring are replaced with deuterium.
This substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS).[1] Since its chemical properties are nearly identical to the unlabeled parent compound, it co-elutes during chromatography, but its increased mass allows for clear differentiation in the mass spectrometer. This enables precise quantification of the unlabeled analyte in complex biological matrices, correcting for variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
Sourcing high-purity this compound is crucial for the integrity of experimental results. The primary determinants of quality are chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the compound that is this compound, excluding any chemical impurities. Isotopic enrichment refers to the percentage of the labeled molecules that contain the desired number of deuterium atoms (in this case, three).
Below is a summary of commercially available this compound from leading suppliers. Data presented are representative and researchers should always consult the lot-specific Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Product Code | CAS Number | Chemical Purity (Typical) | Isotopic Enrichment (Typical) | Analytical Methods Cited |
| LGC Standards | CDN-D-5453 | 43088-92-2 | ≥98% | ≥98 atom % D | Not Specified on Web |
| MedChemExpress | HY-Y0219S1 | 43088-92-2 | >98.0% | >99.0% | Not Specified on Web |
| Toronto Research Chemicals (TRC) | T767411 | 43088-92-2 | ≥98% | Not Specified on Web | Not Specified on Web |
Overview of Synthetic Route
The synthesis of this compound can be achieved through various methods. A plausible and established route for creating the 1,2,4-triazole ring is the Einhorn-Brunner reaction .[2][3][4] This reaction involves the acid-catalyzed condensation of a hydrazine derivative with a diacylamine. To produce the fully deuterated triazole ring, deuterated reagents must be employed.
A potential pathway involves the reaction of hydrazine with N,N-diformylhydrazine in the presence of deuterated formic acid, which acts as both a reactant and a source of deuterium for exchange at the N-H positions prior to cyclization.
Caption: Plausible synthesis pathway for this compound via condensation and cyclization.
Quality Control and Experimental Protocols
Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of this compound. The following sections provide detailed protocols for key analytical techniques.
Workflow for Quality Control Verification
Upon receiving a new batch of the compound, a systematic workflow should be followed to verify its specifications before use in critical experiments.
Caption: Standard workflow for the analytical verification of incoming this compound.
Protocol for Chemical Purity by HPLC-UV
This method determines the chemical purity by separating the analyte from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 200 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Purity Calculation: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Protocol for Purity and Identity by Quantitative ¹H NMR (qNMR)
qNMR is a powerful tool for determining absolute purity against a certified internal standard and confirming the compound's identity by observing the absence of proton signals.[6][7][8][9]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh (~5 mg) of this compound into an NMR tube.
-
Accurately weigh (~5 mg) of a certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone) into the same tube. The standard must have a known purity and signals that do not overlap with any expected impurity signals.
-
Add a known volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-D6).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all nuclei for accurate integration).
-
Number of Scans: 8-16.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak (e.g., DMSO-D5 at ~2.50 ppm).
-
Integrate a well-resolved signal from the internal standard and any observable proton signals from the sample.
-
-
Analysis:
-
Identity Confirmation: The spectrum should show no significant signals corresponding to the C-H protons of 1,2,4-triazole (typically around 8-9 ppm), confirming high deuteration.
-
Purity Calculation: The weight % purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Protocol for Isotopic Enrichment by LC-MS
This method determines the distribution of isotopic species (D0, D1, D2, D3) to calculate the overall deuterium enrichment.
-
Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
LC Conditions: Use the same HPLC method as in section 4.2 to ensure separation from any co-eluting impurities.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan MS (not MS/MS).
-
Mass Range: m/z 50-200.
-
Expected Masses:
-
Unlabeled [M+H]⁺ (C₂H₄N₃⁺): m/z 70.0454
-
D3-labeled [M+H]⁺ (C₂HD₃N₃⁺): m/z 73.0642
-
-
-
Data Analysis:
-
Obtain the mass spectrum across the chromatographic peak for this compound.
-
Extract the ion chromatograms for the exact masses of the unlabeled, D1, D2, and D3 species.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic enrichment: Enrichment (%) = (Area_D3 / (Area_D0 + Area_D1 + Area_D2 + Area_D3)) * 100
-
This comprehensive approach ensures that the this compound used in research meets the stringent quality requirements for reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 3. Einhorn-Brunner Reaction [drugfuture.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. helixchrom.com [helixchrom.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 1,2,4-Triazole in Environmental and Biological Matrices using 1,2,4-Triazole-D3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triazole is a significant metabolite of many widely used triazole fungicides and is also utilized in various industrial applications.[1][2] Its presence in environmental samples such as soil and water, as well as in biological matrices, is of increasing concern due to its potential persistence and mobility.[3] Accurate and sensitive quantification of 1,2,4-triazole is crucial for environmental monitoring, food safety assessment, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[4][5]
The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in LC-MS/MS analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of 1,2,4-triazole in various matrices using 1,2,4-Triazole-D3 as an internal standard.
Analytical Principle
The methodology involves the extraction of 1,2,4-triazole from the sample matrix, followed by analysis using LC-MS/MS. This compound is added to the samples at the beginning of the sample preparation process to serve as an internal standard. The quantification is based on the ratio of the peak area of the analyte (1,2,4-triazole) to that of the internal standard (this compound). This approach minimizes the impact of matrix-induced ion suppression or enhancement and variations in extraction recovery.
Experimental Protocols
Materials and Reagents
-
1,2,4-Triazole analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or acetic acid)
-
Solid Phase Extraction (SPE) cartridges (e.g., ENVI-Carb Plus or similar)[3]
-
Syringe filters (0.22 µm)
Sample Preparation
Protocol 1: Water Samples (Groundwater, Surface Water)
This protocol is adapted from methodologies for the analysis of polar organic compounds in water.[3][6]
-
To a 10 mL water sample, add a known concentration of this compound internal standard solution (e.g., to a final concentration of 10 ng/mL).
-
Vortex the sample for 30 seconds.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Soil and Plant Material Samples
This protocol is a generalized procedure based on methods for the extraction of triazole metabolites from complex matrices.[2][7]
-
Weigh 5 g of the homogenized soil or plant material sample into a 50 mL centrifuge tube.
-
Add a known concentration of this compound internal standard solution.
-
Add 20 mL of a methanol/water mixture (e.g., 80:20 v/v).
-
Homogenize the sample using a high-speed blender or shaker for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 20 mL of the methanol/water mixture.
-
Combine the supernatants and evaporate to a smaller volume (e.g., 2-5 mL) using a rotary evaporator.
-
Proceed with SPE cleanup as described in Protocol 1, steps 3-9.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of 1,2,4-triazole. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Porous Graphitic Carbon (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) or a suitable polar-modified C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for 1,2,4-Triazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 1,2,4-Triazole | 70.1 | 43.1 | 0.1 | 20 | 15 |
| This compound | 73.1 | 45.1 | 0.1 | 20 | 15 |
Note: The specific m/z values for the precursor and product ions of this compound are based on the addition of three deuterium atoms to the molecule. These values should be confirmed and optimized on the specific mass spectrometer being used.
Data Presentation and Performance Characteristics
A typical validation for this method would include assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
Table 4: Representative Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LOD | 0.01 ng/mL |
| LOQ | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
These are typical expected values. Actual performance may vary based on matrix and instrumentation.
Visualizations
Caption: Workflow for the preparation of water samples.
Caption: Workflow for the preparation of soil and plant samples.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1,2,4-triazole in a variety of complex matrices by LC-MS/MS. The detailed protocols and instrument parameters provided in this application note serve as a comprehensive guide for researchers and analysts. The implementation of this method will enable accurate monitoring of 1,2,4-triazole levels, contributing to environmental protection and ensuring food and consumer safety.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. sciex.com [sciex.com]
Application Note and Protocol for the Quantitative Analysis of 1,2,4-Triazole Using Isotope Dilution Mass Spectrometry with 1,2,4-Triazole-D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of 1,2,4-triazole in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, 1,2,4-Triazole-D3. 1,2,4-triazole is a significant metabolite of many triazole-based fungicides and pharmaceuticals, making its accurate quantification crucial for environmental monitoring, food safety, and pharmacokinetic studies.[1][2][3] The use of an isotopically labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.[4][5] This protocol details sample preparation, LC-MS/MS parameters, and data analysis procedures.
Introduction
1,2,4-triazole is a heterocyclic organic compound that serves as a core structural motif in a wide array of pharmaceuticals and agrochemicals.[6][7][8] It is a known degradation product of triazole fungicides, which are extensively used in agriculture to protect crops from fungal diseases.[2][3] Due to its potential persistence and mobility in the environment, sensitive and reliable analytical methods are required to monitor its presence in soil, water, and food products.[1][2] Furthermore, understanding the metabolic fate of triazole-containing drugs often involves the quantification of 1,2,4-triazole as a potential metabolite.
Quantitative analysis by LC-MS/MS is the preferred method for detecting polar compounds like 1,2,4-triazole at low concentrations.[1][2] However, complex sample matrices can interfere with the ionization process, leading to ion suppression or enhancement and compromising the accuracy of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a robust strategy to mitigate these matrix effects.[4][5] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix interferences.
This application note provides a detailed protocol for the extraction and quantification of 1,2,4-triazole in various matrices using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
1,2,4-Triazole analytical standard
-
This compound (Deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Supelco's ENVI-Carb Plus)[1]
-
QuEChERS extraction salts and cleanup tubes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1,2,4-triazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., methanol/water mixture).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards (e.g., 1 µg/mL).
-
Calibration Curve Standards: Prepare a set of calibration standards by spiking blank matrix extract with the working standard solutions and a fixed amount of the internal standard spiking solution. Typical calibration ranges may span from 0.1 to 100 ng/mL.
Sample Preparation
The choice of sample preparation method depends on the matrix. Two common methods are Solid Phase Extraction (SPE) for water samples and QuEChERS for solid samples like soil or food.
This method is suitable for the extraction and pre-concentration of 1,2,4-triazole from groundwater or surface water.[1][9]
-
Sample Collection: Collect water samples in clean glass bottles.
-
Spiking: Add a known amount of the this compound internal standard solution to a measured volume of the water sample (e.g., 100 mL).
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., ENVI-Carb Plus) with methanol followed by water according to the manufacturer's instructions.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a small volume of water to remove any unretained interferences.
-
Elution: Elute the retained 1,2,4-triazole and this compound from the cartridge with an appropriate solvent, such as methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food and soil matrices.[2][10]
-
Sample Homogenization: Homogenize the solid sample (e.g., 10 g of soil or food).
-
Spiking: Add a known amount of the this compound internal standard solution to the homogenized sample.
-
Extraction: Add acetonitrile and the QuEChERS extraction salts to the sample. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE cleanup tube containing sorbents to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract. An aliquot may be diluted with mobile phase before injection.
LC-MS/MS Analysis
-
Column: A porous graphitic carbon column (e.g., Thermo Fisher's Hypercarb) is often recommended for the retention of this polar compound.[1] Alternatively, a C18 column can be used.[11]
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program should be developed to achieve good chromatographic separation and peak shape.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor and product ions for both 1,2,4-triazole and this compound need to be optimized. The following are typical transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1,2,4-Triazole | 70.1 | 43.1 |
| This compound | 73.1 | 45.1 |
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Presentation
The following tables summarize typical quantitative data and performance characteristics for the analysis of 1,2,4-triazole using an isotope dilution LC-MS/MS method.
Table 1: Typical LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.003 - 1.1 µg/L (water/soil) | [1][2] |
| Linearity (R²) | > 0.99 | [12] |
| Recovery | 83 - 100% | [1][2] |
| Precision (RSD) | < 15% | [2] |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 0.1 | 1,500 | 100,000 | 0.015 |
| 0.5 | 7,800 | 102,000 | 0.076 |
| 1 | 15,500 | 101,500 | 0.153 |
| 5 | 76,000 | 99,500 | 0.764 |
| 10 | 152,000 | 100,500 | 1.512 |
| 50 | 755,000 | 99,800 | 7.565 |
| 100 | 1,510,000 | 100,200 | 15.070 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for quantitative analysis of 1,2,4-triazole using this compound.
Logic of Isotope Dilution
Caption: Principle of accurate quantification using an internal standard.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of 1,2,4-triazole in various matrices using LC-MS/MS with this compound as an internal standard. The use of an isotopically labeled internal standard is crucial for achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response. The described methods, including SPE for water and QuEChERS for solid samples, combined with optimized LC-MS/MS parameters, offer a robust and reliable approach for researchers, scientists, and drug development professionals.
References
- 1. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. epa.gov [epa.gov]
- 10. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2,4-Triazole-D3 in Pesticide Residue Analysis: A Detailed Guide
Introduction
1,2,4-Triazole is a significant metabolite of numerous triazole fungicides, a widely used class of agrochemicals.[1][2] Its presence in food and environmental samples is an indicator of the use of these parent fungicides. The analysis of 1,2,4-triazole, however, presents analytical challenges due to its high polarity and poor fragmentation in mass spectrometry.[1] To ensure accurate quantification and to compensate for matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is crucial. 1,2,4-Triazole-D3, a deuterated analog of 1,2,4-triazole, serves as an ideal internal standard for this purpose, enabling robust and reliable pesticide residue analysis.
This document provides detailed application notes and protocols for the use of this compound in the analysis of 1,2,4-triazole in various matrices, aimed at researchers, scientists, and professionals in drug development and food safety.
Core Principles and Applications
The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the target analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard. Since the mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z), the ratio of their signals can be used for accurate quantification, effectively canceling out procedural errors and matrix-induced signal suppression or enhancement.
Key Applications:
-
Pesticide Residue Monitoring: Quantifying 1,2,4-triazole residues in fruits, vegetables, cereals, and other food products.
-
Environmental Analysis: Detecting and quantifying 1,2,4-triazole in soil and water samples to assess environmental contamination.
-
Metabolism Studies: Investigating the metabolic fate of triazole fungicides in plants and animals.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of 1,2,4-triazole using this compound as an internal standard in various matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Soil | - | 1.1 | [3][4] |
| Water | 0.013 | 0.05 | [5] |
| Fruits and Vegetables | - | 10 (general) | |
| Milk | - | 20 (general) | |
| Rice | - | 20 (general) |
Table 2: Recovery and Precision Data for 1,2,4-Triazole
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | 10 - 100 | 83 - 97 | < 7.8 | [3][4] |
| Fruits and Vegetables | 10 | 70 - 120 (typical range) | < 20 (typical) | |
| Milk | 20 | 87 | 7 | [6] |
| Rice | 20 | Satisfactory | - |
Experimental Protocols
Protocol 1: Analysis of 1,2,4-Triazole in Fruits and Vegetables using QuPPe Method
This protocol is based on the widely used "Quick Polar Pesticides" (QuPPe) method, which is effective for extracting polar pesticides like 1,2,4-triazole from various food matrices.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 10 mL of acidified methanol (e.g., methanol with 1% formic acid).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Workflow for QuPPe Sample Preparation
Caption: QuPPe workflow for the extraction of 1,2,4-triazole from food samples.
2. LC-MS/MS Analysis
-
LC Column: A column suitable for polar compounds, such as a porous graphitic carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) or a HILIC column.[4]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a high percentage of aqueous phase (A) and gradually increase the organic phase (B) to elute the polar analytes.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
1,2,4-Triazole: Q1: 70.1 m/z → Q3: 43.1 m/z (quantifier), 70.1 m/z → 70.1 m/z (qualifier)
-
This compound: The exact mass transitions will depend on the specific deuteration pattern. For a D3-labeled standard, the precursor ion (Q1) would be approximately 73.1 m/z. The product ion (Q3) would need to be determined by infusion or from the supplier's certificate of analysis. A common fragment would likely be the loss of N2, resulting in a transition around 73.1 m/z → 45.1 m/z.
-
Protocol 2: Analysis of 1,2,4-Triazole in Water Samples
This protocol is suitable for the analysis of 1,2,4-triazole in surface water and groundwater.
1. Sample Preparation
-
Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Internal Standard Spiking: Take a known volume of the filtered water sample (e.g., 10 mL) and add a specific amount of this compound working solution.
-
Direct Injection: For samples with expected concentrations within the instrument's working range, direct injection into the LC-MS/MS system is possible.
-
Solid Phase Extraction (SPE) for Pre-concentration (Optional):
-
For low-level detection, an SPE step can be employed.
-
Cartridge: A cartridge suitable for polar compounds, such as a polymeric reversed-phase or a graphitized carbon-based sorbent.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions.
-
Loading: Pass the spiked water sample through the cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Workflow for Water Sample Analysis
Caption: Workflow for the analysis of 1,2,4-triazole in water samples.
2. LC-MS/MS Analysis
The LC-MS/MS conditions would be similar to those described in Protocol 1, optimized for the specific instrumentation.
Signaling Pathways and Logical Relationships
The use of this compound is a critical component in the analytical workflow to ensure data quality. The logical relationship is depicted in the following diagram.
Logical Relationship for Accurate Quantification
Caption: Logical diagram illustrating the role of the internal standard.
Conclusion
The use of this compound as an internal standard is an indispensable tool for the accurate and reliable quantification of 1,2,4-triazole residues in a variety of complex matrices. By compensating for analytical variability, this approach, particularly when coupled with robust extraction methods like QuPPe and sensitive LC-MS/MS detection, enables laboratories to meet stringent regulatory requirements and ensure food and environmental safety. The protocols and data presented here provide a solid foundation for the implementation of this analytical strategy.
References
- 1. sciex.com [sciex.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Ultrasensitive Quantification of Vitamin D Analogs in Biological Matrices using 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D and its metabolites are crucial biomarkers for assessing various physiological and disease states, including bone health and immune function.[1] However, their quantitative analysis in biological samples like serum and plasma presents significant challenges. These analytes are present at very low endogenous concentrations (pg/mL to ng/mL), exhibit poor ionization efficiency in mass spectrometry, and suffer from structural similarity among metabolites, complicating their separation and detection.[2][3]
Chemical derivatization offers a powerful solution to overcome these limitations. This application note details a robust protocol for the derivatization of Vitamin D analogs using 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a highly reactive dienophile that undergoes a Diels-Alder reaction with the s-cis-diene moiety present in Vitamin D molecules.[4][5][6] This process attaches a phenyl-triazolinedione group to the analyte, which significantly enhances protonation and ionization efficiency in electrospray (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry, leading to dramatic improvements in sensitivity.[4][7] This method, often paired with isotope-dilution techniques using deuterated internal standards, enables highly sensitive and specific quantification of multiple Vitamin D metabolites simultaneously by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8]
Principle of Derivatization
The core of this method is the [4+2] cycloaddition, or Diels-Alder reaction, between the conjugated diene system of the Vitamin D secosteroid backbone and the dienophile, PTAD. This reaction is rapid and specific under mild conditions, forming a stable covalent adduct. The resulting derivative incorporates a readily ionizable moiety, which drastically increases the signal response in the mass spectrometer, enabling detection limits in the low pg/mL range.[2][4] Sensitivities for Vitamin D metabolites can be increased by 10 to 276-fold following PTAD derivatization.[2][9]
Caption: Diels-Alder reaction between Vitamin D and PTAD.
Experimental Protocol
This protocol provides a general framework for the extraction and derivatization of Vitamin D metabolites from human serum for LC-MS/MS analysis.
1. Materials and Reagents
-
Vitamin D standards (e.g., Vitamin D2, Vitamin D3, 25(OH)D3) and deuterated internal standards (e.g., d6-25(OH)D3).[10]
-
Human Serum (or other biological matrix).
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), 97% or higher purity.
-
Acetonitrile (LC-MS grade).
-
Ethyl Acetate (Anhydrous).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade) with 0.1% Formic Acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., HLB 30 mg).[1]
-
Nitrogen evaporator, vortex mixer, centrifuge.
2. Sample Preparation and Extraction This protocol utilizes Solid Phase Extraction (SPE) for robust cleanup and extraction.[1]
-
Protein Precipitation: To 200 µL of serum, add 20 µL of internal standard solution and 400 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
SPE Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol. Collect the eluate in a clean microcentrifuge tube.[1]
-
Drying: Dry the eluate completely under a gentle stream of nitrogen at 40°C.
3. Derivatization Procedure
-
Reagent Preparation: Prepare a fresh solution of PTAD at a concentration of 0.1 to 0.5 mg/mL in anhydrous ethyl acetate or acetonitrile.[1][11]
-
Reaction: Reconstitute the dried sample extract in 50 µL of the PTAD solution.[10]
-
Incubation: Vortex the mixture for 30 seconds and incubate at room temperature (or up to 60°C) for 10 to 60 minutes in the dark. Reaction completion can be rapid, but incubation ensures high efficiency.[1][9][11]
-
Drying: After incubation, dry the sample again under a stream of nitrogen.
-
Reconstitution: Reconstitute the final dried residue in 100 µL of the initial LC mobile phase (e.g., 75:25 Methanol:Water with 0.1% Formic Acid) for injection into the LC-MS/MS system.[1]
Caption: Workflow for Vitamin D analysis using PTAD derivatization.
Quantitative Data and Results
The derivatization of Vitamin D metabolites with PTAD results in a substantial improvement in analytical sensitivity. The lower limit of quantification (LLOQ) is significantly decreased, allowing for the analysis of low-abundance metabolites like 1,25(OH)₂D₃.[4]
Table 1: LC-MS/MS Method Performance for PTAD-Derivatized Vitamin D Analytes
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Ref. |
|---|---|---|---|---|---|
| 25(OH)D₃ | 0.78 - 200 | 0.78 | 3.5 - 4.0% | 3.3 - 5.5% | [1][8] |
| 25(OH)D₂ | 0.78 - 200 | 0.78 | 3.8 - 4.2% | 4.7 - 5.8% | [1][8] |
| Vitamin D₃ | 0.78 - 200 | 0.78 | N/A | N/A | [1] |
| Vitamin D₂ | 0.78 - 200 | 0.78 | N/A | N/A |[1] |
Data compiled from published methods demonstrating typical performance. LLOQ and precision can vary based on instrumentation and specific matrix.
Table 2: Comparison of Detection Limits for Vitamin D Metabolites
| Metabolite | Typical LLOQ without Derivatization | LLOQ with PTAD Derivatization | Sensitivity Increase | Ref. |
|---|---|---|---|---|
| 1,25(OH)₂D₃ | > 100 pg/mL | 10 - 25 pg/mL | 4-10 fold | [4][11] |
| 25(OH)D₃ | 1-5 ng/mL | 0.5 - 0.78 ng/mL | 2-6 fold | [1][8] |
| Various Metabolites | Analyte Dependent | 3 - 20 pg/mL | 24 - 276 fold |[2] |
The derivatization of Vitamin D analogs with 4-Phenyl-1,2,4-triazoline-3,5-dione is a highly effective strategy to enhance detection sensitivity in LC-MS/MS-based assays.[7][12] The method is robust, specific, and enables the simultaneous quantification of multiple metabolites from a small sample volume.[1] This protocol provides a reliable foundation for researchers in clinical chemistry and drug development to establish high-sensitivity assays for Vitamin D profiling, facilitating a deeper understanding of its role in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the adduct of 4-phenyl-1,2,4-triazoline-3,5-dione with vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 10. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 1,2,4-Triazole in Environmental Samples using Isotope Dilution Mass Spectrometry with 1,2,4-Triazole-D3
Introduction
1,2,4-Triazole is a key chemical intermediate and a significant metabolite of many widely used triazole-based fungicides.[1][2][3] Its presence in environmental matrices is of increasing concern due to its potential mobility and persistence. Accurate and reliable quantification of 1,2,4-triazole is therefore crucial for environmental monitoring and food safety assessment. This application note describes a robust and sensitive analytical method for the determination of 1,2,4-triazole in soil and water samples. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates 1,2,4-Triazole-D3 as an internal standard for accurate quantification through isotope dilution.[4] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4]
Principle
The method involves a simple extraction of 1,2,4-triazole from the sample matrix, followed by analysis using LC-MS/MS. A known amount of this compound is added to each sample prior to extraction. Since this compound is chemically identical to the native analyte, it co-extracts and co-elutes, but is distinguished by its higher mass due to the deuterium labeling.[4][5] Quantification is achieved by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This isotope dilution approach ensures high accuracy and precision by correcting for any analyte loss during sample processing and any signal suppression or enhancement caused by the sample matrix.
Experimental Protocols
Reagents and Materials
-
1,2,4-Triazole (analytical standard)
-
This compound (internal standard)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (for water samples, if necessary)
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
-
LC-MS vials
Sample Preparation
Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 20 mL of acetonitrile/water (80:20, v/v) extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
Water Samples:
-
To a 10 mL water sample, add 100 µL of a 1 µg/mL solution of this compound in methanol.
-
For samples with low expected concentrations, solid-phase extraction (SPE) may be employed for pre-concentration.
-
Directly transfer the fortified water sample into an LC-MS vial if pre-concentration is not required.
-
The sample is now ready for LC-MS/MS analysis.[7]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,2,4-Triazole | 70.1 | 43.1 | 15 |
| This compound | 73.1 | 45.1 | 15 |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The results are summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LOD (µg/kg) | 0.3 |
| LOQ (µg/kg) | 1.0 |
Table 2: Accuracy and Precision in Soil (n=6)
| Spiked Concentration (µg/kg) | Mean Recovery (%) | RSD (%) |
| 1.0 | 95.2 | 6.8 |
| 10 | 98.7 | 4.5 |
| 100 | 101.5 | 3.2 |
Table 3: Accuracy and Precision in Water (n=6)
| Spiked Concentration (µg/L) | Mean Recovery (%) | RSD (%) |
| 1.0 | 97.8 | 5.3 |
| 10 | 99.1 | 3.9 |
| 100 | 100.8 | 2.7 |
Visualizations
Caption: Experimental workflow for the analysis of 1,2,4-Triazole.
Caption: Principle of isotope dilution for accurate quantification.
Conclusion
This application note presents a highly sensitive, accurate, and robust LC-MS/MS method for the quantification of 1,2,4-triazole in environmental samples. The use of this compound as an internal standard effectively mitigates matrix effects, leading to reliable and reproducible results. The simple sample preparation and rapid LC-MS/MS analysis time make this method suitable for high-throughput screening of a large number of samples, which is essential for environmental monitoring and regulatory compliance. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. DSpace [dr.lib.iastate.edu]
- 5. This compound | C2H3N3 | CID 57608540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 43088-92-2 | LGC Standards [lgcstandards.com]
- 7. epa.gov [epa.gov]
Application Note: High-Throughput Quantification of Triazole Fungicides in Complex Matrices Using Deuterated Internal Standards by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of multiple triazole fungicides in various complex matrices, such as fruits, vegetables, and environmental samples. The use of corresponding deuterated internal standards for each analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Triazole fungicides are a widely used class of pesticides for the control of fungal diseases in agriculture.[1][2] Due to their systemic nature and persistence, monitoring their residue levels in food products and the environment is crucial for consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity.
However, complex sample matrices can often lead to ion suppression or enhancement, affecting the accuracy of quantification.[3] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards (SIL-IS), is a powerful technique to mitigate these matrix effects. Deuterated analogues of the target analytes are ideal internal standards as they co-elute with the native compound and exhibit identical ionization and fragmentation behavior, ensuring reliable correction for any analytical variability.
This application note provides a comprehensive protocol for the quantification of several common triazole fungicides using their corresponding deuterated internal standards.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of triazole fungicides (e.g., Tebuconazole, Propiconazole, Myclobutanil, Difenoconazole) and their corresponding deuterated internal standards (e.g., Tebuconazole-d6, Propiconazole-d7, Myclobutanil-d4) were purchased from certified suppliers.
-
Solvents: LC-MS grade acetonitrile, methanol, and water were used.
-
Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate, and sodium chloride (analytical grade) were used for sample preparation.
-
Sample Preparation Kits: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction tubes and dSPE (dispersive solid-phase extraction) cleanup kits were utilized.
Sample Preparation: QuEChERS Method
A modified QuEChERS method is employed for the extraction of triazole fungicides from fruit and vegetable matrices.[4]
-
Homogenization: A representative 10 g sample of the fruit or vegetable matrix is homogenized.
-
Extraction: The homogenized sample is transferred to a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride is added. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Internal Standard Spiking: An aliquot of the supernatant is taken, and the deuterated internal standard mixture is added.
-
Dispersive SPE Cleanup: The extract is then subjected to dSPE cleanup using a mixture of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.
-
Final Extract: After another centrifugation step, the final extract is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for the separation of target analytes (e.g., 5% B to 95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize the MRM transitions and typical retention times for a selection of triazole fungicides and their corresponding deuterated internal standards.
Table 3: MRM Transitions and Retention Times for Tebuconazole and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Tebuconazole | 308.1 | 70.1 | 35 | 8.2 |
| Tebuconazole-d6 | 314.1 | 70.1 | 35 | 8.2 |
Table 4: MRM Transitions and Retention Times for Propiconazole and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Propiconazole | 342.1 | 69.1 | 25 | 9.1 |
| Propiconazole-d7 | 349.1 | 69.1 | 25 | 9.1 |
Table 5: MRM Transitions and Retention Times for Myclobutanil and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Myclobutanil | 289.1 | 70.1 | 30 | 7.8 |
| Myclobutanil-d4 | 293.1 | 70.1 | 30 | 7.8 |
Table 6: Method Performance Data
| Compound | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Tebuconazole | Apple | 1 | 98 | 4.5 |
| Propiconazole | Grape | 1 | 102 | 3.8 |
| Myclobutanil | Strawberry | 0.5 | 95 | 5.2 |
| Difenoconazole | Tomato | 1 | 99 | 4.1 |
Visualizations
References
- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Note and Protocols for the Analysis of 1,2,4-Triazole-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triazole and its derivatives are significant compounds in pharmaceutical development and environmental monitoring due to their wide range of biological activities.[1][2][3][4] The deuterated internal standard, 1,2,4-Triazole-D3, is crucial for accurate quantification in complex matrices by correcting for matrix effects and variations in extraction efficiency.[5][6] This document provides detailed sample preparation techniques for the analysis of this compound in various sample types, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals. The methodologies described herein are primarily focused on Solid-Phase Extraction (SPE) and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and sensitive analysis of this compound. The selection of a suitable method depends on the sample matrix, the concentration of the analyte, and the desired level of cleanup.
Solid-Phase Extraction (SPE) for Aqueous Samples (Groundwater)
Solid-Phase Extraction is a robust technique for the pre-concentration and purification of analytes from liquid samples. For polar compounds like 1,2,4-triazole, carbon-based sorbents have shown excellent retention and recovery.[7][8]
Workflow for SPE of this compound from Aqueous Samples
Caption: Workflow for Solid-Phase Extraction of this compound.
QuEChERS for Solid and Semi-Solid Samples (e.g., Soil, Food)
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for a wide range of sample matrices.[9][10][11]
Workflow for QuEChERS Sample Preparation of this compound
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. lcms.cz [lcms.cz]
- 7. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pub.geus.dk [pub.geus.dk]
- 9. [QuEChERS-liquid chromatography-tandem mass spectrometry for determination of 22 triazole pesticide residues in Chinese herbal medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. QuEChERS-liquid chromatography-tandem mass spectrometry for determination of 22 triazole pesticide residues in Chinese herbal medicines-SciEngine [sciengine.com]
Application Notes and Protocols for the Separation of 1,2,4-Triazole Isomers by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of 1,2,4-triazole isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction
1,2,4-Triazole is a five-membered heterocyclic compound with three nitrogen atoms, existing in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[1] The 1H tautomer is generally considered to be more stable.[1] These isomers and their derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their wide range of biological activities, including antifungal, antiviral, and herbicidal properties.[1] Accurate and robust analytical methods are crucial for the separation and quantification of these isomers in various matrices for quality control, metabolic studies, and environmental monitoring.
Due to their polarity, 1,2,4-triazole isomers can be challenging to analyze by gas chromatography without derivatization. High-performance liquid chromatography offers a direct method of analysis. The rapid interconversion between the 1H- and 4H- tautomers presents a significant challenge for their baseline chromatographic separation. The methods presented here provide robust approaches for the quantification of total 1,2,4-triazole and offer a starting point for the investigation of isomer-specific separation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the direct analysis of 1,2,4-triazole isomers without the need for derivatization. Several methods utilizing different stationary phases and mobile phase compositions can be employed.
Method 1: Mixed-Mode Chromatography
This method utilizes a mixed-mode stationary phase that combines reversed-phase and ion-exchange properties, offering enhanced retention and selectivity for polar compounds like 1,2,4-triazole.
Table 1: HPLC Method Parameters (Mixed-Mode)
| Parameter | Value |
| Column | Coresep 100 (4.6 x 150 mm, 5 µm, 100 Å) |
| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid (TFA) |
| Detection | UV at 200 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Temperature | Ambient |
Method 2: Porous Graphitic Carbon Chromatography
A porous graphitic carbon column can provide a unique selectivity for polar aromatic compounds.
Table 2: HPLC Method Parameters (Porous Graphitic Carbon)
| Parameter | Value |
| Column | Hypercarb (Dimensions to be optimized) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |
| Detection | Mass Spectrometry (MS) |
| Flow Rate | To be optimized |
| Injection Volume | To be optimized |
| Temperature | Ambient |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the 1,2,4-triazole standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to 200 nm for UV detection or configure the MS detector for selective ion monitoring (SIM) of the [M+H]+ ion for 1,2,4-triazole (m/z 70.04).
-
-
Data Acquisition: Inject the prepared sample and record the chromatogram.
-
Data Analysis: Identify and quantify the 1,2,4-triazole peak based on the retention time of a standard injection. Due to tautomerism, 1,2,4-triazole may elute as a single, potentially broadened peak.
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of 1,2,4-triazole.
Gas Chromatography (GC) Method
Direct GC analysis of 1,2,4-triazole is challenging due to its high polarity and low volatility. Derivatization is required to convert the isomers into more volatile and thermally stable compounds. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as the N-H group in 1,2,4-triazole.
Derivatization: Silylation
The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as trimethylchlorosilane (TMCS) is often added to enhance the reaction rate. The silylation reaction replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group.
Proposed GC-MS Method
Table 3: GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of 1,2,4-triazole standard or sample into a clean, dry vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., anhydrous acetonitrile or pyridine).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrument Setup:
-
Set up the GC-MS system with the parameters listed in Table 3.
-
Perform a solvent blank injection to ensure system cleanliness.
-
-
Data Acquisition: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Analysis:
-
The derivatized 1H- and 4H-1,2,4-triazole will form 1-TMS-1,2,4-triazole and 4-TMS-1,2,4-triazole, respectively.
-
Monitor for the molecular ion of the TMS derivative (m/z 141) and characteristic fragment ions.
-
The separation of the derivatized isomers will depend on the specific GC conditions and column used. It is possible that they may co-elute. Further method development may be required to achieve baseline separation.
-
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of 1,2,4-triazole isomers after silylation.
Data Summary
The following tables summarize the expected quantitative data for the described methods. Note that specific retention times and limits of detection will be instrument and laboratory dependent.
Table 4: Summary of HPLC Method Performance
| Method | Analyte | Expected Retention Time (min) | Linearity (r²) | Limit of Detection (LOD) |
| Mixed-Mode | 1,2,4-Triazole | Variable | > 0.99 | Instrument Dependent |
| PGC | 1,2,4-Triazole | Variable | > 0.99 | Instrument Dependent |
Table 5: Summary of GC-MS Method Performance
| Analyte (as TMS derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) | Linearity (r²) | Limit of Detection (LOD) |
| 1-TMS-1,2,4-Triazole | Variable | 141 (M+), ... | > 0.99 | Instrument Dependent |
| 4-TMS-1,2,4-Triazole | Variable | 141 (M+), ... | > 0.99 | Instrument Dependent |
Conclusion
The HPLC and GC methods outlined in these application notes provide robust and reliable approaches for the analysis of 1,2,4-triazole isomers. The HPLC methods are suitable for the direct quantification of total 1,2,4-triazole, while the GC-MS method, following silylation, offers high sensitivity and selectivity. The separation of the 1H- and 4H- tautomers remains a significant analytical challenge due to their rapid interconversion. The provided methods serve as a strong foundation for researchers, scientists, and drug development professionals working with these important heterocyclic compounds. Further method development may be necessary to achieve baseline separation of the tautomers if required for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 1,2,4-Triazole-D3 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of 1,2,4-Triazole-D3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal intensity for this compound?
Low signal intensity for this compound is a common issue primarily due to its polar nature and poor fragmentation efficiency in the mass spectrometer.[1] The inherent polarity of the molecule makes it challenging to ionize effectively using standard electrospray ionization (ESI) methods. Additionally, it often fragments into a limited number of daughter ions, which can dilute the signal.
Q2: What are the primary sources of high background noise and interference in my analysis?
High background noise and matrix interferences are significant challenges, especially when analyzing this compound in complex matrices like soil, plant extracts, or biological fluids.[1][2] These interferences can co-elute with the analyte, suppressing its ionization or contributing to a high chemical background, which obscures the signal of interest.
Q3: How can I enhance the ionization efficiency of this compound?
Several strategies can be employed to improve ionization:
-
Derivatization: Chemically modifying the this compound molecule can significantly enhance its ionization efficiency. Reagents that introduce a readily ionizable group can lead to a substantial increase in signal intensity.[3][4]
-
Optimization of ESI Source Parameters: Fine-tuning parameters such as spray voltage, capillary temperature, and gas flows can optimize the desolvation and ionization process for this specific analyte.
-
Mobile Phase Modification: The composition of the liquid chromatography mobile phase, including the use of additives, can influence the ionization efficiency in the ESI source.
Q4: What is the importance of an isotopically labeled internal standard?
Using an isotopically labeled internal standard, such as a deuterated or 13C-labeled version of the analyte, is crucial for accurate quantification.[2] These standards have nearly identical chemical and physical properties to the analyte and will be affected similarly by matrix effects and variations in instrument response. This allows for reliable correction of signal suppression or enhancement, leading to more accurate and reproducible results.
Q5: Is it possible to analyze this compound without a derivatization step?
Yes, analysis without derivatization is possible, but it often requires advanced instrumentation or meticulous method optimization.[2][5] Techniques like Differential Mobility Spectrometry (DMS) can be used to improve selectivity and reduce background noise, enhancing the signal of the underivatized analyte.[1][2] Additionally, careful optimization of the liquid chromatography method to achieve good separation from matrix components is critical.[5]
Troubleshooting Guides
Guide 1: Issue - Poor Signal-to-Noise Ratio
A poor signal-to-noise (S/N) ratio can be caused by either low signal intensity or high background noise. The following steps can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for a poor signal-to-noise ratio.
Guide 2: Issue - Inconsistent Results and Poor Reproducibility
Inconsistent results are often linked to matrix effects and instability in the analytical system.
Caption: Troubleshooting guide for inconsistent results and poor reproducibility.
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis Workflow
This protocol outlines a general workflow for the analysis of this compound.
Caption: General experimental workflow for this compound analysis.
Detailed Methodologies:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., ENVI-Carb Plus) with the recommended solvents.[5]
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A porous graphitic carbon column (e.g., Thermo Fisher Hypercarb) is often recommended for retaining polar compounds like 1,2,4-triazole.[5]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Protocol 2: Derivatization with 4-phenyl-1,2,4-triazole-3,5-dione (PTAD)
Derivatization with PTAD can improve the ionization efficiency of certain analytes. While specific protocols for this compound with PTAD are not abundant in the provided search results, a general procedure adapted from its use with other polar molecules is as follows:
-
Dry the sample extract completely under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable aprotic solvent (e.g., acetonitrile).
-
Add a freshly prepared solution of PTAD in the same solvent.
-
Incubate the reaction mixture. The time and temperature will need to be optimized for this compound.
-
Quench the reaction if necessary.
-
Inject the derivatized sample directly into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for 1,2,4-Triazole Analysis
| Parameter | Recommended Setting |
| LC Column | Thermo Fisher Hypercarb or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from interferences |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Internal Standard | Isotopically labeled 1,2,4-Triazole |
Note: The specific m/z transitions for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer.
Table 2: Comparison of Derivatization Reagents for Similar Analytes
This table is based on findings for other polar molecules and suggests potential avenues for experimentation with this compound.
| Derivatization Reagent | Reported Advantage | Potential Considerations |
| Amplifex Diene | High sensitivity, provides a significant signal-to-noise ratio increase.[3][4] | May require specific reaction conditions. |
| 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) | Improves sensitivity and has been widely used for similar compounds.[3][4] | Reaction efficiency can be analyte-dependent. |
References
- 1. sciex.com [sciex.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub.geus.dk [pub.geus.dk]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of 1,2,4-Triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor chromatographic peak shape of 1,2,4-Triazole.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My 1,2,4-Triazole peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing for 1,2,4-Triazole, a basic compound, is often due to secondary interactions with the stationary phase or other issues within your HPLC system. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
1. Secondary Interactions with Residual Silanols:
-
Cause: Free silanol groups on the surface of silica-based columns can interact with the basic 1,2,4-Triazole molecule, causing the peak to tail.[1][2]
-
Solution:
-
Lower Mobile Phase pH: Acidifying the mobile phase (pH 2.5-4.0) with additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, minimizing secondary interactions.[3]
-
Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[1]
-
2. Mobile Phase Mismatch:
-
Cause: If the sample solvent is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your 1,2,4-Triazole standard and samples in the initial mobile phase.
3. Column Overload:
-
Cause: Injecting too much sample onto the column can lead to peak tailing.
-
Solution: Try reducing the injection volume or diluting your sample.
4. Metal Chelation:
-
Cause: 1,2,4-Triazole can interact with metal ions in the sample, mobile phase, or from the HPLC system's stainless-steel components, leading to peak tailing.
-
Solution:
-
Use a Bio-inert or PEEK-lined Column: These columns minimize contact of the sample with metallic surfaces.
-
Add a Chelating Agent: Adding a small amount of a chelating agent like EDTA to the mobile phase can help to reduce metal-analyte interactions.
-
The following diagram illustrates a troubleshooting workflow for peak tailing:
References
reducing matrix effects in 1,2,4-Triazole-D3 quantification
Technical Support Center: 1,2,4-Triazole-D3 Quantification
Welcome to the technical support center for challenges related to the quantification of this compound. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address and mitigate matrix effects during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 1,2,4-Triazole quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] These interfering components, which can include proteins, lipids, and salts, compete with the analyte for ionization, leading to either ion suppression (signal decrease) or ion enhancement (signal increase).[1][2] For polar compounds like 1,2,4-triazole, which have minimal chromatographic retention, the risk of co-elution with matrix components is high, potentially compromising the accuracy, sensitivity, and reproducibility of quantification.[3][4]
Q2: I am observing significant signal suppression for my analyte. How can I quantitatively assess the extent of the matrix effect?
A2: The most common method to quantitatively evaluate matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of an analyte spiked into a blank matrix extract (which has undergone the full sample preparation procedure) with the response of the analyte in a pure solvent. The matrix effect (ME) can be calculated as a percentage. A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement. Values between -20% and 20% are often considered acceptable, while values outside of -50% and 50% suggest strong matrix effects.
Q3: How does using this compound as an internal standard help with matrix effects?
A3: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for matrix effects.[1][4] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with Deuterium, ¹³C, or ¹⁵N).[6][7] Because it has the same physicochemical properties, it co-elutes with the analyte and is affected by matrix interferences in the exact same way.[6][7] Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even if both signals are suppressed or enhanced. This allows for reliable and accurate quantification.[1]
Q4: Besides using an internal standard, what are the most effective strategies to actively reduce matrix effects?
A4: While a SIL-IS compensates for matrix effects, the best practice is to minimize them from the outset. The most effective strategies focus on removing interfering components before analysis:
-
Optimized Sample Preparation: This is the most crucial step. Techniques like Solid-Phase Extraction (SPE) are highly effective at cleaning samples by selectively isolating the analyte from matrix components.[1][8] Mixed-mode SPE, which uses multiple retention mechanisms, can produce exceptionally clean extracts.[8]
-
Chromatographic Separation: Improving the separation of the analyte from matrix components reduces the chance of co-elution.[1] This can be achieved by adjusting the mobile phase, gradient profile, or selecting a different column chemistry. For instance, a lipophilicity-matched strategy using a C8 column has been shown to effectively minimize matrix effects for triazole fungicides.[9][10]
-
Advanced Instrumental Techniques: Technologies like Differential Mobility Spectrometry (DMS), also known as SelexION™, add another dimension of separation. DMS separates ions based on their size and shape in a gas phase before they enter the mass spectrometer, significantly reducing chemical noise and interferences.[3][11]
Troubleshooting Guides
Problem: High variability in signal intensity and poor reproducibility.
This issue often points to inconsistent matrix effects between samples. Follow this workflow to diagnose and address the problem.
Data on Sample Preparation Effectiveness
Effective sample preparation is the most powerful tool to reduce matrix effects. The choice of technique significantly impacts the cleanliness of the final extract.
| Technique | Description | Effectiveness in Reducing Matrix Effects | Pros | Cons | Reference |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins from a biological sample. | Low | Fast, simple, inexpensive. | Non-selective; many matrix components (e.g., phospholipids) remain in the supernatant.[8] | [8] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent). | Moderate to High | Can provide very clean extracts. | Recovery can be low for polar analytes like 1,2,4-triazole; can be labor-intensive.[5][8] | [5][8] |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate components of a mixture. The sample passes through a sorbent bed that retains the analyte or the interferences. | High | Highly selective; effectively removes salts, proteins, and phospholipids. Amenable to automation. | Method development can be more complex; higher cost per sample than PPT.[1][8] | [1][8] |
| Mixed-Mode SPE | An advanced form of SPE that uses a sorbent with both reversed-phase and ion-exchange properties. | Very High | Dramatically reduces residual matrix components, leading to a significant reduction in matrix effects. | Requires careful optimization of pH and elution solvents. | [8] |
A study on triazole fungicides demonstrated that a well-designed method can achieve negligible matrix effects. By using a lipophilicity-matched C8 column and dSPE cleanup, the observed matrix effects were within a very narrow and acceptable range.
| Parameter | Value Range | Interpretation | Reference |
| Matrix Effects | -8.3% to +4.7% | Negligible ion suppression/enhancement | [9][10] |
| Average Recoveries | 91.4% to 108.1% | Excellent accuracy and method performance | [9][10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the calculation of the percentage of matrix effect (%ME).
Objective: To determine the degree of ion suppression or enhancement caused by the sample matrix.
Materials:
-
Blank matrix samples (e.g., plasma, soil extract) with no analyte present.
-
Analyte stock solution (1,2,4-Triazole).
-
Pure solvent (matching the final extract composition, e.g., 50:50 Methanol:Water).
Procedure:
-
Prepare Sample Set A (Analyte in Matrix):
-
Take a blank matrix sample and perform the complete sample extraction/cleanup procedure.
-
To the final, clean extract, add a known amount of the 1,2,4-Triazole stock solution to achieve a specific final concentration (e.g., 50 ng/mL).
-
Inject this sample into the LC-MS/MS system and record the peak area.
-
-
Prepare Sample Set B (Analyte in Solvent):
-
Prepare a standard of 1,2,4-Triazole in the pure reconstitution solvent at the exact same final concentration as in Set A.
-
Inject this sample into the LC-MS/MS system and record the peak area.
-
-
Calculation:
-
Calculate the %ME using the following formula: %ME = ((Peak Area in Set A / Peak Area in Set B) - 1) * 100
-
Interpretation:
-
%ME ≈ 0: No significant matrix effect.
-
%ME < 0: Ion suppression.
-
%ME > 0: Ion enhancement.
Protocol 2: General Mixed-Mode Solid-Phase Extraction (SPE) for Complex Matrices
Objective: To achieve a high degree of sample cleanup to minimize matrix effects. This is a general workflow that must be optimized for the specific matrix and analyte.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. daspsrl.it [daspsrl.it]
optimizing LC-MS/MS parameters for 1,2,4-Triazole-D3 detection
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental parameters for the sensitive and robust detection of 1,2,4-Triazole-D3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound?
A1: this compound is the deuterated internal standard for 1,2,4-Triazole. The mass shift will depend on the number of deuterium atoms incorporated. Assuming three deuterium atoms (D3) replacing three protons on the carbon atoms, the precursor and product ions will be shifted accordingly. The analysis is typically performed in positive electrospray ionization (ESI+) mode.
-
1,2,4-Triazole (Analyte): The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 70. A common and sensitive product ion for Multiple Reaction Monitoring (MRM) is m/z 43.[1][2]
-
This compound (Internal Standard): The protonated molecule [M+H]⁺ will have an m/z of 73. The corresponding stable product ion would be expected at m/z 46.
It is crucial to optimize the collision energy for these transitions on your specific instrument to ensure maximum sensitivity.
Q2: Which type of liquid chromatography column is best suited for this compound analysis?
A2: Due to its polar nature, 1,2,4-Triazole is challenging to retain on standard reversed-phase columns (like C18) with highly aqueous mobile phases.[1] The following column chemistries are recommended:
-
Porous Graphitic Carbon (PGC): Columns like Hypercarb are highly effective for retaining very polar compounds and can separate structural isomers.[3][4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar and hydrophilic compounds.
-
Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange or HILIC properties can also provide adequate retention.
Q3: How can I improve the sensitivity of my this compound analysis?
A3: Improving sensitivity involves optimizing several stages of the analytical workflow:
-
Sample Preparation: Use a robust extraction method like Solid Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences.[3][4]
-
Chromatography: Ensure sharp, symmetrical peaks by using an appropriate column and mobile phase. Poor chromatography leads to a diluted signal.
-
Ion Source Optimization: Systematically tune source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to maximize ion generation and desolvation.[6][7]
-
MS Parameters: Optimize the collision energy (CE) and declustering potential (DP) for the specific MRM transition to achieve the most efficient fragmentation and ion transmission.[8]
Q4: Why is an internal standard like this compound necessary?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is critical for accurate quantification. It co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization. Using a SIL-IS helps to correct for:
-
Variability in sample extraction and recovery.
-
Matrix effects (ion suppression or enhancement).
-
Fluctuations in instrument response and injection volume.
Parameter Tables
Table 1: Recommended Starting Mass Spectrometry Parameters
Ionization Mode: ESI+
| Parameter | 1,2,4-Triazole (Analyte) | This compound (IS) | Recommended Starting Value / Range |
| Precursor Ion (Q1) m/z | 70.1 | 73.1 | Instrument Specific |
| Product Ion (Q3) m/z | 43.1 | 46.1 | Instrument Specific |
| Dwell Time (ms) | - | - | 50 - 100 |
| Collision Energy (CE) (eV) | - | - | 15 - 30 (Requires Optimization) |
| Declustering Potential (DP) (V) | - | - | 40 - 80 (Requires Optimization) |
| IonSpray Voltage (V) | - | - | 4500 - 5500 |
| Source Temperature (°C) | - | - | 400 - 600[1] |
| Nebulizer Gas (GS1) (psi) | - | - | 40 - 60[1] |
| Heater Gas (GS2) (psi) | - | - | 40 - 60[1] |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Method 1: Porous Graphitic Carbon | Method 2: HILIC |
| Column | Thermo Hypercarb (e.g., 100 x 2.1 mm, 5 µm)[3][4] | Waters ACQUITY UPLC BEH HILIC (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Flow Rate (mL/min) | 0.3 - 0.5 | 0.4 - 0.6 |
| Gradient | Isocratic or shallow gradient (e.g., 0-10% B) | Start at high %A (e.g., 95%), ramp down to increase elution strength |
| Column Temperature (°C) | 40 | 40 |
| Injection Volume (µL) | 5 - 10 | 2 - 5 |
Troubleshooting Guides
Problem: Low or No Signal Intensity
This is a common issue that can originate from the sample, the LC, or the MS.
Possible Causes & Solutions:
-
Incorrect MS Parameters: Ensure you are using the correct MRM transitions for the deuterated standard (m/z 73.1 → 46.1). Infuse a standard solution directly into the mass spectrometer to optimize collision energy and confirm signal.
-
Poor Ionization: 1,2,4-Triazole ionizes best in ESI positive mode. Check that the source is configured correctly. Optimize source parameters like spray voltage and gas flows.[6]
-
Sample Degradation: Ensure samples and standards are fresh and have been stored correctly.[9]
-
LC Plumbing Issue: Check for leaks, blockages, or an improperly seated column. A simple infusion test can help isolate the problem to the LC system.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Peak shape issues compromise integration accuracy and reduce sensitivity.
Possible Causes & Solutions:
-
Injection Solvent Mismatch: The injection solvent should be as weak as, or weaker than, the initial mobile phase. Injecting in a high percentage of organic solvent while the mobile phase is highly aqueous can cause severe peak distortion.[10]
-
Column Overload: Injecting too much sample can lead to peak fronting. Dilute the sample and reinject.
-
Column Contamination or Degradation: Contaminants from the sample matrix can build up on the column. Flush the column with a strong solvent or replace it if performance does not improve.
-
Secondary Interactions: Peak tailing can occur due to interactions with active sites on the column stationary phase. Adding a small amount of a competitor (e.g., triethylamine) or adjusting mobile phase pH can help, but ensure it is MS-compatible.
Problem: Unstable Retention Time
Shifting retention times make peak identification and integration unreliable.[11]
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for HILIC and gradient methods.[12]
-
Fluctuating Pump Pressure: Unstable pressure suggests a leak, air bubbles in the pump, or failing pump seals. Purge the system thoroughly.[12]
-
Changes in Mobile Phase Composition: Mobile phase can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily.
-
Column Temperature Variation: Ensure the column oven is maintaining a stable temperature.
Method Development Workflow
The following protocol outlines a systematic approach to developing a robust LC-MS/MS method for this compound.
Experimental Protocol: Method Development
-
Analyte Characterization:
-
Prepare a ~1 µg/mL standard solution of 1,2,4-Triazole and this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
-
Mass Spectrometer Tuning (Direct Infusion):
-
Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Optimize ESI source parameters (voltage, temperature, gas flows) to achieve a stable and maximal signal for the precursor ions (m/z 70.1 and 73.1).
-
Perform a product ion scan for each precursor to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each precursor/product pair (MRM transition) to maximize the product ion signal.
-
-
Chromatographic Method Development:
-
Select an appropriate column (e.g., Hypercarb or HILIC).
-
Develop a gradient method to determine the approximate retention time. Start with a high organic or aqueous percentage depending on the chromatography type (HILIC vs. Reversed Phase/PGC).
-
Inject the standard and adjust the gradient to ensure the analyte elutes with good retention (k' > 2) and a sharp peak shape.
-
Once a suitable retention time is achieved, the method can be converted to an isocratic elution for simplicity and robustness if desired.
-
-
Method Validation:
-
Assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Evaluate matrix effects by comparing the response of the analyte in a clean standard solution versus a post-extraction spiked matrix sample.
-
Confirm the stability of the analyte in the sample matrix and in prepared extracts under typical storage conditions.
-
Visual Guides
Caption: A streamlined workflow for developing a robust LC-MS/MS method.
Caption: A decision tree for troubleshooting low signal intensity issues.
References
- 1. sciex.com [sciex.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pub.geus.dk [pub.geus.dk]
- 5. researchgate.net [researchgate.net]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. zefsci.com [zefsci.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: ESI-MS Analysis of 1,2,4-Triazole-D3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) to analyze 1,2,4-Triazole-D3.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound in positive ion ESI-MS?
In positive ion ESI-MS, this compound is expected to be observed as its protonated molecular ion, [M+H]⁺. The theoretical monoisotopic mass of 1,2,4-Triazole is approximately 69.03 g/mol .[1] For the D3 isotopologue, where three hydrogen atoms are replaced by deuterium, the expected monoisotopic mass will be higher. The mass of deuterium is approximately 2.014 u, while hydrogen is 1.008 u. Therefore, the expected m/z for the protonated molecule [M+H]⁺ will be approximately 73.08.
Q2: What are the common fragmentation patterns observed for this compound in ESI-MS/MS?
Q3: How does deuterium labeling affect the observed m/z values of fragment ions?
Deuterium labeling results in a predictable mass shift for the molecular ion and any fragment ions that retain the deuterium labels.[2][3][4] For each deuterium atom present in a fragment, its mass will be approximately 1.006 Da higher than the corresponding fragment with a hydrogen atom. By analyzing these mass shifts, it is possible to deduce the location of the deuterium atoms within the molecule and understand the fragmentation mechanism.
Q4: I am not observing the expected molecular ion. What are some potential troubleshooting steps?
Several factors could contribute to the absence of the molecular ion peak. Consider the following:
-
Ionization Source Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. These parameters can significantly impact ionization efficiency.
-
Solvent System: Ensure the solvent system is compatible with ESI and promotes protonation of the analyte. A mobile phase containing a small amount of a weak acid like formic acid can enhance the formation of [M+H]⁺ ions.
-
Sample Concentration: The concentration of the analyte may be too low or too high. Prepare a dilution series to find the optimal concentration.
-
Instrument Calibration: Verify that the mass spectrometer is properly calibrated for the desired mass range.
Q5: My fragmentation spectrum is very complex. How can I simplify it?
The complexity of a fragmentation spectrum can be influenced by the collision energy.
-
Collision Energy: Perform a collision energy ramp experiment to identify the optimal energy for generating informative fragment ions without excessive fragmentation. Start with a low collision energy and gradually increase it.
-
MSⁿ Experiments: If your instrument has MSⁿ capabilities, you can isolate a specific fragment ion and subject it to further fragmentation. This can help to elucidate complex fragmentation pathways.
Fragmentation Data Summary
The following table summarizes the expected m/z values for the protonated molecular ion and key fragment ions of 1,2,4-Triazole and its D3-labeled counterpart in positive ion ESI-MS.
| Ion Description | Formula (1,2,4-Triazole) | Expected m/z (1,2,4-Triazole) | Formula (this compound) | Expected m/z (this compound) | Neutral Loss |
| Protonated Molecular Ion | [C₂H₄N₃]⁺ | 70.04 | [C₂HD₃N₃]⁺ | 73.06 | - |
| Fragment Ion 1 | [CHN₂]⁺ | 42.02 | [CDN₂]⁺ | 43.02 | HCN / DCN |
| Fragment Ion 2 | [C₂H₃]⁺ | 27.02 | [C₂D₂H]⁺ / [C₂D₃]⁺ | 29.04 / 30.04 | N₃H / N₃D |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The fragmentation of the D3-labeled compound will depend on which positions are deuterated.
Experimental Protocol: ESI-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. ESI-MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: m/z 50 - 200.
-
Data Acquisition: Full scan mode for identifying the molecular ion and product ion scan mode (MS/MS) for fragmentation analysis. For MS/MS, select the protonated molecular ion (e.g., m/z 73.1) as the precursor ion and apply a suitable collision energy (e.g., 10-30 eV).
4. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the protonated molecular ion of this compound.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions and neutral losses.
-
Compare the fragmentation pattern with that of unlabeled 1,2,4-triazole to confirm the structure and the location of the deuterium labels.
Fragmentation Pathway Visualization
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.
References
Technical Support Center: Resolving Co-eluting Peaks with 1,2,4-Triazole-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2,4-Triazole-D3 as an internal standard in chromatographic analyses. The following information addresses common issues related to co-elution and offers practical solutions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analyte, 1,2,4-Triazole, and my internal standard, this compound, are not perfectly co-eluting. I see a slight shift in their retention times. What is causing this?
A1: This phenomenon is known as the "chromatographic isotope effect." While this compound is chemically almost identical to 1,2,4-Triazole, the substitution of hydrogen atoms with heavier deuterium isotopes can lead to subtle differences in physicochemical properties. This can result in a slight difference in how the two compounds interact with the stationary phase of the chromatography column, causing them to have slightly different retention times. It is not uncommon for deuterated standards to elute slightly earlier than their non-deuterated counterparts.
Q2: The partial co-elution of 1,2,4-Triazole and this compound is causing issues with peak integration and is affecting the accuracy of my quantification. How can I improve their co-elution?
A2: Optimizing your Liquid Chromatography (LC) method can significantly improve co-elution. Here are several parameters you can adjust:
-
Mobile Phase Composition: Fine-tuning the ratio of your organic and aqueous mobile phases can alter the retention characteristics of your compounds. A small, incremental change may be sufficient to improve co-elution.
-
Gradient Slope: If you are employing a gradient elution, a shallower gradient (a slower increase in the organic solvent concentration over time) can improve the resolution between your analytes and potentially enhance their co-elution.
-
Column Temperature: The temperature of the column can influence the interactions between your analytes and the stationary phase. Experimenting with slight increases or decreases in temperature may lead to better co-elution.
-
Stationary Phase Chemistry: If the above adjustments do not yield the desired outcome, consider using a column with a different stationary phase. For the analysis of polar compounds like 1,2,4-triazole, porous graphitic carbon (PGC) columns, such as the Thermo Scientific™ Hypercarb™, have demonstrated effective separation.[1]
Q3: After optimizing my LC method, a small, consistent retention time difference between 1,2,4-Triazole and this compound remains. Can I still achieve accurate quantification?
A3: Yes, accurate and precise quantification is still achievable. The primary function of an internal standard is to correct for variability during sample preparation and instrumental analysis. As long as the chromatographic peaks for both the analyte and the internal standard are well-resolved from any interfering peaks from the sample matrix and can be consistently and accurately integrated, the ratio of their peak areas will provide reliable quantitative data.
Experimental Protocols
Below is a sample experimental protocol for the analysis of 1,2,4-triazole using this compound as an internal standard, based on a validated method for soil sample analysis.[1][2] Note that optimization for your specific matrix and instrumentation is recommended.
Sample Preparation:
-
Weigh a representative amount of the homogenized sample.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Perform a liquid extraction using an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Vortex and centrifuge the sample.
-
Collect the supernatant for further cleanup.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
The following table summarizes typical starting parameters for an LC-MS/MS method for 1,2,4-triazole analysis.
| Parameter | Recommended Setting |
| LC Column | Thermo Scientific™ Hypercarb™ (100 x 2.1 mm, 3 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Optimized to ensure separation from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for 1,2,4-Triazole and this compound |
Data Presentation
The following table illustrates the potential impact of method modifications on the retention time and resolution of 1,2,4-Triazole and this compound. (Note: This is illustrative data based on chromatographic principles).
| Method Parameter | 1,2,4-Triazole Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| Initial Method | 2.50 | 2.45 | 0.8 |
| Optimized Mobile Phase | 2.75 | 2.72 | 1.2 |
| Optimized Gradient | 3.10 | 3.08 | 1.5 |
| Optimized Temperature | 2.65 | 2.63 | 1.4 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of resolving co-eluting peaks.
Caption: A typical experimental workflow for quantitative analysis.
Caption: A troubleshooting decision tree for co-elution issues.
References
Technical Support Center: Addressing Ion Suppression with 1,2,4-Triazole-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2,4-Triazole-D3 as an internal standard to mitigate ion suppression effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A: Ion suppression is a matrix effect that leads to a decreased response of the analyte of interest in the mass spectrometer. It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing the efficiency of analyte ion formation in the ion source.[1][2] This can lead to inaccurate and imprecise quantification, affecting the reliability of experimental results.[3][4]
Q2: How does using this compound as an internal standard help address ion suppression?
A: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to the unlabeled 1,2,4-triazole analyte, it co-elutes and experiences the same degree of ion suppression.[5] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed, thus compensating for the matrix effect and ensuring accurate measurement.[3][5]
Q3: What are the key considerations when using a deuterated internal standard like this compound?
A: While highly effective, there are important considerations:
-
Chromatographic Co-elution: The analyte and the deuterated internal standard must co-elute for effective compensation of matrix effects.[2] Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[2]
-
Isotopic Purity: The purity of the SIL internal standard is crucial. Any unlabeled impurity can artificially inflate the analyte concentration.
-
Potential for Deuterium Exchange: While less common for triazoles, deuterated compounds can sometimes undergo H/D exchange with the solvent, which would compromise the integrity of the standard. Storing standards in acidic or basic solutions should generally be avoided.[1]
-
Concentration of Internal Standard: An excessively high concentration of the internal standard can itself cause ion suppression.[5]
Troubleshooting Guide
Problem 1: I am observing significant variability in my results even when using this compound.
-
Possible Cause A: Poor Chromatographic Resolution. The 1,2,4-Triazole and this compound may not be perfectly co-eluting, leading to differential ion suppression.
-
Possible Cause B: Inconsistent Matrix Effects Across Samples. The composition of the matrix may vary significantly between your samples, leading to different degrees of ion suppression that are not fully compensated for by the internal standard.
-
Possible Cause C: Internal Standard Instability. The internal standard may be degrading or undergoing exchange.
-
Solution: Check the storage conditions and solvent used for your internal standard stock and working solutions. Avoid harsh pH conditions.[1] Prepare fresh working solutions regularly.
-
Problem 2: The peak area of my internal standard (this compound) is decreasing throughout my analytical run.
-
Possible Cause A: Instrument Contamination. The mass spectrometer may be getting contaminated over the course of the run, leading to a general loss of signal.
-
Solution: Perform routine maintenance on your LC-MS/MS system, including cleaning the ion source. If the signal returns to normal after stopping and restarting the run, it is a strong indicator of instrument contamination.[7]
-
-
Possible Cause B: Co-eluting Contaminant in Later Injections. A strongly suppressing compound may be building up on the column and eluting in later stages of the run.
-
Solution: Incorporate a robust column wash step at the end of your gradient to ensure all components are eluted before the next injection.
-
Problem 3: My calibration curve is non-linear.
-
Possible Cause A: High Concentration of Analyte or Internal Standard. At high concentrations, either the analyte or the internal standard can saturate the detector or cause self-suppression.
-
Solution: Dilute your samples and adjust the concentration of your internal standard to be within the linear range of the detector.
-
-
Possible Cause B: Inappropriate Internal Standard Concentration. The concentration of the internal standard may not be appropriate for the range of analyte concentrations being measured.
-
Solution: Optimize the concentration of this compound to be in the mid-range of your calibration curve.
-
Quantitative Data Summary
The following tables summarize validation data from studies using a stable isotope-labeled internal standard for the analysis of 1,2,4-triazole.
Table 1: Method Performance for 1,2,4-Triazole in Water
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.05 µg/kg | [3] |
| Limit of Detection (LOD) | 0.013 µg/kg | [3] |
| Fortification Levels | 0.05 and 0.5 µg/kg | [3] |
| Matrices Tested | Surface Water, Ground Water | [3] |
Table 2: Recovery and Precision for 1,2,4-Triazole in Soil
| Analyte | Recovery Range | Relative Standard Deviation (RSD) | Reference |
| 1,2,4-Triazole | 83% - 97% | < 7.8% | [4][8] |
Experimental Protocols
1. Analysis of 1,2,4-Triazole in Water Samples
This protocol is based on the methodology described for the determination of 1,2,4-triazole as a degradate.[3]
-
Sample Preparation:
-
Take a 2 mL water sample.
-
Spike with a known concentration of this compound internal standard.
-
Load the sample onto a Solid-Phase Extraction (SPE) column.
-
Wash the SPE column with water.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a nitrogen stream at 45°C.
-
Reconstitute the residue in 0.5 mL of water.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Optimized gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%) to aid ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both 1,2,4-triazole and this compound.
2. Analysis of 1,2,4-Triazole in Soil Samples
This protocol is adapted from a validated method for the analysis of 1,2,4-triazole in soil.[8]
-
Sample Extraction:
-
Weigh a representative sample of soil.
-
Add a known amount of this compound internal standard.
-
Extract the sample with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Centrifuge the sample and collect the supernatant.
-
Filter the supernatant before injection.
-
-
LC-MS/MS Conditions:
-
HPLC Column: A porous graphitic carbon column such as a Hypercarb HT is recommended.[4]
-
Mobile Phase: Gradient elution with an acidic mobile phase (e.g., water and methanol with formic acid).
-
Ionization and Detection: ESI in positive mode with MRM detection, similar to the water analysis method.
-
Visualizations
Caption: Logical flow of ion suppression and its mitigation using an internal standard.
Caption: Troubleshooting decision tree for variable results with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization with 1,2,4-Triazole-D3
Welcome to the technical support center for derivatization using 1,2,4-Triazole-D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to ensure complete and successful derivatization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms. In analytical chemistry, it is often used as a derivatizing agent, particularly in mass spectrometry-based applications. The deuterium labeling provides a distinct mass shift, which is useful for creating internal standards for quantitative analysis, improving assay sensitivity, and aiding in the elucidation of metabolic pathways.[1][2] Stable isotope labeling is a powerful technique for tracking molecules through complex biochemical processes without the risks associated with radioactive isotopes.[1][2]
Q2: What are the key factors that can lead to incomplete derivatization?
A2: Several factors can contribute to incomplete derivatization reactions. These often include:
-
Suboptimal pH: The reaction environment's pH can significantly impact the reactivity of both the analyte and the derivatizing agent.
-
Incorrect Stoichiometry: An insufficient amount of the derivatizing reagent relative to the sample can lead to incomplete reaction.
-
Reagent Degradation: Improper storage or handling of this compound can lead to its degradation, reducing its efficacy.
-
Interfering Substances: The presence of competing molecules in the sample matrix can consume the derivatization reagent.
-
Suboptimal Reaction Time or Temperature: Derivatization reactions often require specific incubation times and temperatures to proceed to completion.
Q3: How can I confirm that my derivatization reaction is complete?
A3: The completeness of the derivatization can be assessed using chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS). By monitoring the ion signals for both the derivatized and underivatized forms of your analyte, you can determine the reaction efficiency. A successful derivatization will show a predominant signal for the derivatized product and a minimal or non-existent signal for the original analyte.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the derivatization process with this compound.
Issue 1: Low or No Derivatization Product Detected
If you observe a weak signal for your derivatized product and a strong signal for the underivatized analyte, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low derivatization yield.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Degraded Derivatizing Reagent | Ensure this compound is stored under the recommended conditions (cool, dry, and protected from light). Use a fresh batch of the reagent if degradation is suspected.[3] |
| Incorrect Reaction pH | The pH of the reaction mixture is critical.[3] Systematically test a range of pH values to find the optimum for your specific analyte. Buffering the reaction mixture can help maintain the optimal pH. |
| Insufficient Reagent | Increase the molar excess of this compound relative to the analyte. A 10-fold or higher excess is a common starting point for optimization.[3] |
| Suboptimal Reaction Conditions | Optimize the reaction time and temperature. Some derivatizations proceed to completion at room temperature, while others may require heating. Perform a time-course experiment to determine the necessary reaction duration. |
| Matrix Interference | Components in your sample matrix may be interfering with the reaction. Consider additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4] |
Issue 2: High Variability in Derivatization Efficiency
Inconsistent derivatization can lead to poor reproducibility in quantitative analyses.
Logical Relationship Diagram for Variability:
Caption: Factors contributing to high derivatization variability.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Mixing | Ensure thorough mixing of the sample and derivatization reagent immediately after addition.[3] Vortexing for a consistent duration can improve reproducibility. |
| Temperature Fluctuations | Use a temperature-controlled environment (e.g., a water bath or heating block) to maintain a stable reaction temperature. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing reagents and samples, use appropriate pipette volumes to minimize errors. |
| Inconsistent Reagent Preparation | Prepare fresh derivatization reagent solution for each batch of samples to avoid variability from reagent degradation over time. |
Experimental Protocols
Below is a general protocol for derivatization using 1,2,4-Triazole. Note that this is a starting point and should be optimized for your specific application.
General Derivatization Protocol:
-
Sample Preparation:
-
Prepare your sample in a suitable solvent (e.g., acetonitrile, methanol). Ensure the sample is free of particulate matter.
-
If necessary, perform sample cleanup using SPE or LLE to remove interfering matrix components.[4]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent. The concentration will depend on the expected concentration of your analyte.
-
-
Derivatization Reaction:
-
To your sample, add the this compound solution to achieve the desired molar excess.
-
Add a catalyst or adjust the pH if required by your specific reaction.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at the optimized temperature for the determined amount of time.
-
-
Reaction Quenching (if necessary):
-
Stop the reaction by adding a quenching agent or by significantly changing the pH.
-
-
Analysis:
-
Analyze the derivatized sample by LC-MS/MS or another appropriate analytical technique.
-
Optimization of Derivatization Conditions:
To ensure complete derivatization, systematically optimize the following parameters:
| Parameter | Typical Range to Test | Notes |
| Reagent:Analyte Molar Ratio | 1:1, 10:1, 50:1, 100:1 | A higher excess often drives the reaction to completion. |
| Reaction Temperature | Room Temperature, 40°C, 60°C, 80°C | Higher temperatures can increase reaction rate but may also lead to degradation. |
| Reaction Time | 15 min, 30 min, 60 min, 120 min | Monitor the formation of the derivative over time to find the point of completion. |
| pH | 3, 5, 7, 9, 11 | The optimal pH depends on the pKa of the analyte and the reagent. |
By following these guidelines and systematically troubleshooting any issues, you can achieve complete and reproducible derivatization with this compound for your research needs.
References
Technical Support Center: Synthesis of Deuterated 1,2,4-Triazoles
Welcome to the technical support center for the synthesis of deuterated 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important isotopically labeled compounds.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the synthesis of deuterated 1,2,4-triazoles.
Problem 1: Low Deuterium Incorporation
Q1: My final 1,2,4-triazole product shows low deuterium incorporation. What are the possible causes and how can I improve it?
A1: Low deuterium incorporation is a common challenge. Here are several potential causes and troubleshooting steps:
-
Incomplete H/D Exchange: If you are performing a direct hydrogen-deuterium (H/D) exchange on a pre-formed 1,2,4-triazole ring, the reaction conditions may not be optimal.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: H/D exchange is an equilibrium process. Prolonging the reaction time or increasing the temperature can drive the equilibrium towards the deuterated product.
-
Choice of Deuterium Source: The choice of deuterium source is critical. While D₂O can be used, deuterated solvents with higher boiling points like DMSO-d₆ or deuterated acids (e.g., D₂SO₄) can be more effective, especially for less acidic C-H bonds.
-
Catalyst Selection: For metal-catalyzed H/D exchange, the choice of catalyst and ligands is crucial. Iridium and ruthenium catalysts are commonly used for deuteration of heterocycles. Experiment with different catalysts and ligand combinations to find the optimal system for your specific substrate.
-
Base Catalysis: In base-catalyzed H/D exchange, the strength and concentration of the base are important. Stronger bases can facilitate deprotonation, but may also lead to side reactions. A screening of different bases (e.g., NaOD, t-BuOK) and their concentrations is recommended.
-
-
-
Back-Exchange during Workup or Purification: Protic solvents (e.g., H₂O, methanol) used during the reaction workup or purification can lead to back-exchange of deuterium for hydrogen.
-
Troubleshooting:
-
Use deuterated solvents (e.g., D₂O, MeOD) for extraction and washing steps.
-
Minimize exposure to atmospheric moisture.
-
Employ anhydrous workup conditions where possible.
-
For purification by column chromatography, use freshly dried solvents and consider a rapid purification method.
-
-
-
Synthesis from Deuterated Precursors: If you are synthesizing the 1,2,4-triazole ring from deuterated starting materials, the issue might be with the purity of the precursors or loss of deuterium during the synthesis.
-
Troubleshooting:
-
Verify Deuteration of Starting Materials: Confirm the isotopic purity of your deuterated precursors (e.g., deuterated amidines, hydrazides) by NMR or mass spectrometry before starting the synthesis.
-
Reaction Conditions: Certain reaction conditions, particularly those involving strong acids or bases in the presence of protic solvents, can cause deuterium loss from the starting materials before cyclization. Consider using aprotic solvents and milder reaction conditions if possible.
-
-
Problem 2: Poor Regioselectivity
Q2: I am getting a mixture of regioisomers when synthesizing my deuterated 1,2,4-triazole. How can I improve the regioselectivity?
A2: Regioselectivity is a significant challenge in the synthesis of substituted 1,2,4-triazoles. The formation of different isomers depends on the synthetic route and the nature of the substituents.
-
Einhorn-Brunner and Pellizzari Reactions: These classical methods for 1,2,4-triazole synthesis can sometimes lead to mixtures of regioisomers, especially with unsymmetrical precursors.[1][2]
-
Troubleshooting:
-
Einhorn-Brunner Reaction: The regioselectivity can be influenced by the electronic properties of the substituents on the imide. More electron-withdrawing groups tend to favor the formation of one regioisomer over the other.[2]
-
Pellizzari Reaction: This reaction is known to be less regioselective.[1] Consider alternative synthetic routes if high regioselectivity is required. Microwave irradiation has been reported to improve yields and shorten reaction times, which may also have an impact on the product distribution.[1]
-
-
-
Catalyst-Controlled Synthesis: Modern synthetic methods often employ catalysts to control regioselectivity.
-
Troubleshooting:
-
For cycloaddition reactions, the choice of metal catalyst (e.g., copper vs. silver) can direct the reaction to a specific regioisomer.[3] Researching catalyst systems specific to your desired substitution pattern is recommended.
-
-
Problem 3: Low Yield and Side Product Formation
Q3: My reaction yield is low, and I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products.
-
Common Side Reactions:
-
Hydrolysis of Intermediates: Many of the intermediates in 1,2,4-triazole synthesis are susceptible to hydrolysis, especially under harsh acidic or basic conditions.
-
Decomposition of Hydrazine Derivatives: Hydrazines and their derivatives can be unstable, particularly at elevated temperatures.
-
Ring-Opening of the Triazole Core: Under certain conditions, the 1,2,4-triazole ring can undergo cleavage.
-
-
Troubleshooting:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents. A systematic optimization study (e.g., Design of Experiments) can be beneficial.
-
Inert Atmosphere: For reactions involving sensitive reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can often lead to side reactions and lower yields.
-
Choice of Solvent: The solvent can have a significant impact on the reaction outcome. Screen different solvents to find one that provides the best solubility for your reactants and favors the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for synthesizing deuterated 1,2,4-triazoles?
A4: There are two primary strategies for the synthesis of deuterated 1,2,4-triazoles:
-
Direct C-H Deuteration: This involves the exchange of hydrogen atoms for deuterium on a pre-existing 1,2,4-triazole ring. This is often achieved through:
-
Acid or Base Catalysis: Using a deuterated acid (e.g., D₂SO₄) or a base (e.g., NaOD) in a deuterated solvent (e.g., D₂O).
-
Metal Catalysis: Employing transition metal catalysts (e.g., iridium, ruthenium) to facilitate C-H activation and subsequent deuteration.
-
-
Synthesis from Deuterated Precursors: This involves building the 1,2,4-triazole ring using starting materials that already contain deuterium at the desired positions. Common synthetic routes that can be adapted include:
Q5: How can I determine the position and level of deuterium incorporation in my product?
A5: The most powerful techniques for analyzing deuterated compounds are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the intensity of a proton signal indicates deuterium incorporation at that position.
-
²H (Deuterium) NMR: The appearance of signals in the deuterium NMR spectrum directly confirms the presence and location of deuterium atoms.
-
¹³C NMR: The carbon atom attached to a deuterium will show a characteristic multiplet (due to C-D coupling) and a slight upfield shift in its chemical shift.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the overall level of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule. The molecular ion peak will shift to a higher mass corresponding to the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, including the number of deuterium atoms.
Q6: What are the key challenges in the purification of deuterated 1,2,4-triazoles?
A6: The primary challenge in purification is often the separation of the desired deuterated product from any remaining starting material or partially deuterated species.
-
Chromatographic Separation: Standard techniques like column chromatography can be effective. However, since the polarity difference between the deuterated and non-deuterated compounds is minimal, careful selection of the stationary and mobile phases is crucial for achieving good separation.
-
Crystallization: If the product is a solid, recrystallization can be an effective method for purification and can sometimes selectively crystallize the desired deuterated compound.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed H/D Exchange
This protocol is a general guideline and may require optimization for your specific 1,2,4-triazole substrate.
-
Dissolve the 1,2,4-triazole (1 equivalent) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a catalytic amount of a base (e.g., NaOD, 0.1-0.5 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by ¹H NMR or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a deuterated acid (e.g., DCl in D₂O) if necessary.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with D₂O to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure to obtain the crude deuterated product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis of a 1,2,4-Triazole via the Pellizzari Reaction (Conceptual)
This is a conceptual protocol for adapting the Pellizzari reaction for the synthesis of a deuterated 1,2,4-triazole. Specific conditions will depend on the substrates.
-
Combine a deuterated amide (e.g., benzamide-d₅, 1 equivalent) and a hydrazide (1 equivalent) in a reaction vessel. To introduce deuterium on the triazole ring itself, a deuterated formamide could be used in the synthesis of the parent 1,2,4-triazole.
-
Heat the mixture to a high temperature (typically >150 °C), with or without a solvent. Microwave irradiation can be a more efficient alternative to conventional heating.[1]
-
Monitor the reaction by TLC or LC-MS. The reaction often involves the evolution of water.
-
After completion, cool the reaction mixture.
-
Purify the crude product by recrystallization or column chromatography to isolate the deuterated 1,2,4-triazole.
Data Presentation
Table 1: Comparison of Conceptual Deuteration Methods for 1,2,4-Triazoles
| Method | Deuterium Source | Catalyst/Reagent | Typical Conditions | Advantages | Potential Challenges |
| Direct H/D Exchange | D₂O, DMSO-d₆ | Acid (e.g., D₂SO₄) or Base (e.g., NaOD) | 80-150 °C, 12-48 h | Simple procedure; late-stage deuteration. | May require harsh conditions; potential for low incorporation and back-exchange. |
| Metal-Catalyzed H/D Exchange | D₂O, Deuterated gas (D₂) | Iridium or Ruthenium complexes | 25-100 °C, 6-24 h | Milder conditions; potentially higher regioselectivity. | Catalyst cost and sensitivity; optimization of ligands required. |
| Einhorn-Brunner Reaction | Deuterated Hydrazine | Acid catalyst | Varies | Can introduce deuterium at specific nitrogen positions. | Can result in regioisomeric mixtures; requires synthesis of deuterated precursor.[2] |
| Pellizzari Reaction | Deuterated Amide/Hydrazide | Heat or Microwave | High temperature | A classical method for triazole synthesis. | Often requires high temperatures and long reaction times; can have low yields and poor regioselectivity.[1] |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of deuterated 1,2,4-triazoles.
References
Validation & Comparative
The Critical Role of 1,2,4-Triazole-D3 in Robust Analytical Method Cross-Validation: A Comparative Guide
In the landscape of bioanalytical research and drug development, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of high-quality quantitative analysis, particularly in mass spectrometry-based assays. Among these, 1,2,4-Triazole-D3 has emerged as a valuable tool for the quantification of its unlabeled counterpart, 1,2,4-triazole, a significant metabolite of numerous triazole fungicides and a compound of interest in various biological and environmental matrices.
This guide provides a comprehensive comparison of analytical methods utilizing this compound as an internal standard against those employing alternative approaches, such as structural analogs. While direct head-to-head published cross-validation studies are not abundant, this document synthesizes established principles of bioanalytical method validation to present a clear, data-driven comparison. The information herein is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods.
The Superiority of Deuterated Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection.[1] Deuterated internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte, 1,2,4-triazole. This co-elution and similar ionization response effectively compensates for variability in sample preparation, chromatographic retention, and matrix effects, leading to more accurate and precise quantification.[1][2]
While structural analogs are a viable alternative when a SIL-IS is unavailable, they may exhibit different extraction recoveries, chromatographic behaviors, and ionization efficiencies, potentially compromising data quality. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS, highlighting the regulatory preference for this approach.[3]
Comparative Performance in Method Validation
To illustrate the advantages of using this compound, the following tables present hypothetical yet representative data from a cross-validation study comparing two analytical methods for the quantification of 1,2,4-triazole in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog internal standard.
Table 1: Comparison of Precision and Accuracy
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Intra-Assay Precision (%CV) | |||
| Low QC (5 ng/mL) | 3.5% | 8.2% | ≤ 15% |
| Mid QC (50 ng/mL) | 2.8% | 6.5% | ≤ 15% |
| High QC (500 ng/mL) | 2.1% | 5.1% | ≤ 15% |
| Inter-Assay Precision (%CV) | |||
| Low QC (5 ng/mL) | 4.2% | 10.5% | ≤ 15% |
| Mid QC (50 ng/mL) | 3.5% | 8.9% | ≤ 15% |
| High QC (500 ng/mL) | 2.9% | 7.3% | ≤ 15% |
| Accuracy (% Bias) | |||
| Low QC (5 ng/mL) | +2.1% | -7.8% | ± 15% |
| Mid QC (50 ng/mL) | +1.5% | -5.2% | ± 15% |
| High QC (500 ng/mL) | -0.8% | +4.1% | ± 15% |
This table presents hypothetical data for illustrative purposes.
Table 2: Matrix Effect and Recovery
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Matrix Factor (CV) | 3.8% | 12.1% | ≤ 15% |
| Recovery (Mean) | 92.5% | 85.1% | Consistent and reproducible |
| Recovery (CV) | 4.1% | 9.8% | ≤ 15% |
This table presents hypothetical data for illustrative purposes.
The data clearly indicates that Method A, utilizing this compound, demonstrates superior precision, accuracy, and significantly lower matrix effects compared to Method B.
Experimental Protocols
A robust cross-validation of analytical methods should be conducted according to established regulatory guidelines. Below is a detailed protocol for such a study.
Objective: To compare the performance of an LC-MS/MS method for the quantification of 1,2,4-triazole in human plasma using this compound as an internal standard (Method A) versus a method using a structural analog internal standard (Method B).
Materials:
-
1,2,4-triazole reference standard
-
This compound internal standard
-
Structural analog internal standard
-
Control human plasma
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of 1,2,4-triazole, this compound, and the structural analog IS in an appropriate solvent. Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution.
-
Preparation of Calibration Standards and QC Samples: Spike control human plasma with appropriate volumes of the 1,2,4-triazole working solutions to prepare calibration standards at a minimum of six concentration levels. Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
Sample Preparation:
-
For Method A, aliquot 100 µL of plasma samples (standards, QCs, and blanks) and add 10 µL of the this compound working solution.
-
For Method B, aliquot 100 µL of plasma samples and add 10 µL of the structural analog IS working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to ensure sufficient separation of the analyte and internal standard from any interfering matrix components.
-
Data Analysis and Acceptance Criteria:
-
Specificity: Analyze blank plasma samples to ensure no significant interference at the retention times of the analyte and internal standards.
-
Linearity: Construct calibration curves by plotting the peak area ratio (analyte/IS) against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Analyze at least five replicates of each QC level on three separate days. The intra- and inter-assay precision (%CV) should not exceed 15% (20% for the LLOQ), and the accuracy (% bias) should be within ±15% (±20% for the LLOQ).
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked plasma samples from at least six different sources to the response of the analyte in a neat solution. The CV of the matrix factor should be ≤ 15%.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for conducting a cross-validation study.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring data integrity and reliability. The use of a deuterated internal standard, such as this compound, offers significant advantages over structural analogs by providing more effective compensation for analytical variability. As demonstrated through the principles of bioanalytical method validation and illustrative data, methods incorporating this compound are expected to yield superior precision, accuracy, and robustness. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard is a sound scientific practice that enhances the quality and defensibility of analytical data.
References
1,2,4-Triazole-D3 as an Internal Standard: A Guide to Accuracy and Precision in Analytical Methods
For researchers, scientists, and professionals in drug development and environmental analysis, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantitative results. This guide provides an objective comparison of the performance of 1,2,4-Triazole-D3 as an internal standard in analytical methodologies, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Mitigating Matrix Effects
In complex matrices such as soil, water, and food products, co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted and effective strategy to compensate for these matrix effects.[1][2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects and any losses during sample preparation, thus providing a more reliable quantification.
Performance of this compound: A Data-Driven Comparison
The primary application of this compound is as an internal standard for the quantitative analysis of 1,2,4-triazole, a common metabolite of many triazole fungicides.[1][3] Validation studies have demonstrated its effectiveness in ensuring the accuracy and precision of analytical methods across various matrices.
Quantitative Analysis of 1,2,4-Triazole in Soil
A validation study for the determination of 1,2,4-triazole in soil using LC-MS/MS and this compound as an internal standard reported excellent recovery and precision.
| Parameter | Result |
| Recovery | 83 - 97% |
| Relative Standard Deviation (RSD) | < 7.8% |
| Limit of Quantification (LOQ) | 1.1 µg/kg |
| Data from a validation study of an analytical method for 1,2,4-triazole in soil.[3] |
Quantitative Analysis of 1,2,4-Triazole in Water
In the analysis of 1,2,4-triazole in surface and ground water, the use of a stable isotope-labeled 1,2,4-triazole internal standard was shown to effectively counteract matrix influences.
| Parameter | Fortification Level 1 | Fortification Level 2 |
| Matrix | Surface Water | Ground Water |
| Mean Recovery (%) | 98 | 99 |
| RSD (%) | 2.1 | 1.5 |
| Matrix | Surface Water | Ground Water |
| Mean Recovery (%) | 97 | 99 |
| RSD (%) | 1.8 | 1.2 |
| Validation data for the determination of 1,2,4-triazole in water using a stable isotope-labeled internal standard.[2] |
Comparison with Alternative Internal Standards
While this compound is the ideal internal standard for 1,2,4-triazole analysis due to its structural similarity, other compounds are sometimes used as internal standards for the broader analysis of triazole fungicides. For instance, a study on triazole fungicide residues in wheat utilized triphenyl phosphate (TPP) as an internal standard.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | RSD (%) |
| This compound | 1,2,4-Triazole | Soil | 83 - 97 | < 7.8 |
| Triphenyl Phosphate (TPP) | Various Triazole Fungicides | Wheat | 71 - 110 | 5 - 17 |
| Comparative performance of different internal standards in triazole analysis.[3][4] |
The broader recovery and RSD ranges observed with TPP highlight the advantage of using a stable isotope-labeled internal standard that perfectly mimics the behavior of the analyte of interest.
Experimental Protocols and Methodologies
The following sections detail typical experimental workflows for the analysis of 1,2,4-triazole using this compound as an internal standard.
Experimental Workflow for 1,2,4-Triazole Analysis in Soil
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. epa.gov [epa.gov]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,4-Triazole-D3 and ¹³C-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of deuterium-labeled 1,2,4-Triazole (1,2,4-Triazole-D3) and carbon-13 (¹³C)-labeled 1,2,4-Triazole standards, offering insights into their performance based on established principles of stable isotope-labeled internal standards and available experimental data for triazole compounds.
While a direct head-to-head experimental comparison of this compound and a ¹³C-labeled counterpart is not extensively documented in publicly available literature, a robust comparative analysis can be constructed from the well-understood physicochemical properties of deuterium and carbon-13 isotopes and their impact on analytical performance, particularly in mass spectrometry-based methods.
Executive Summary: Key Differences and Recommendations
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry as they closely mimic the analyte of interest, co-eluting chromatographically and experiencing similar ionization effects, thus effectively correcting for matrix effects and variations in sample preparation and instrument response. However, the choice between deuterium and carbon-13 labeling can significantly impact assay performance.
¹³C-labeled standards are generally considered the superior choice due to their greater isotopic stability and identical chromatographic behavior to the unlabeled analyte. Deuterium-labeled standards, while often more accessible and cost-effective, can present challenges such as chromatographic shifts and the potential for back-exchange of deuterium atoms.
Comparative Data Summary
The following table summarizes the key performance characteristics of this compound and ¹³C-labeled 1,2,4-Triazole based on general principles of SIL standards.
| Feature | This compound (Deuterium Labeled) | ¹³C-Labeled 1,2,4-Triazole |
| Isotopic Stability | Potentially susceptible to H/D back-exchange, especially at labile positions or under certain pH and temperature conditions during sample preparation and storage.[1][2] | Highly stable; ¹³C atoms are integrated into the carbon backbone and are not subject to exchange.[3] |
| Chromatographic Behavior | May exhibit a slight shift in retention time compared to the unlabeled analyte (chromatographic isotope effect), potentially leading to differential matrix effects.[3][4] | Co-elutes perfectly with the unlabeled analyte, ensuring identical exposure to matrix effects and ionization suppression/enhancement.[5] |
| Mass Difference | Provides a mass shift of +3 Da. | Provides a mass shift dependent on the number of ¹³C atoms (e.g., +2 Da for ¹³C₂). |
| Matrix Effect Compensation | Generally effective, but differential elution can lead to incomplete compensation in complex matrices with fluctuating ion suppression.[6][7] | Considered ideal for matrix effect compensation due to identical chromatographic and ionization behavior.[3][5] |
| Availability & Cost | Often more readily available and less expensive to synthesize.[1] | Synthesis can be more complex and costly. |
| Regulatory Acceptance | Widely used, but potential for isotopic instability may require additional validation. | Generally preferred for regulated bioanalysis due to higher reliability. |
Experimental Protocols and Methodologies
While specific protocols for a direct comparison are unavailable, the following outlines a general experimental workflow for the use of a stable isotope-labeled internal standard in a quantitative LC-MS/MS analysis of 1,2,4-Triazole.
General LC-MS/MS Method for 1,2,4-Triazole Analysis
This protocol is a composite based on methods described for the analysis of 1,2,4-triazole and its derivatives.[8][9][10][11]
1. Sample Preparation:
-
Matrix: Soil, water, plasma, etc.
-
Extraction: A suitable extraction method such as QuEChERS for soil or solid-phase extraction (SPE) for water is employed.[9][10][11]
-
Internal Standard Spiking: A known concentration of the internal standard (this compound or ¹³C-labeled 1,2,4-Triazole) is added to the sample at the earliest stage of preparation to account for analyte loss during extraction and processing.
-
Cleanup: If necessary, a cleanup step is performed to remove interfering matrix components.
-
Reconstitution: The final extract is evaporated and reconstituted in a solvent compatible with the LC mobile phase.
2. LC Separation:
-
Column: A column suitable for polar compounds, such as a Hypercarb or a HILIC column, is often used.[10][12]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) is typically used.
-
Flow Rate: A flow rate appropriate for the column dimensions is selected.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for 1,2,4-triazole.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the unlabeled 1,2,4-triazole and the labeled internal standard are monitored.
Method Validation
A crucial part of the experimental protocol is method validation to assess performance.
| Validation Parameter | Description |
| Linearity | A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. |
| Accuracy and Precision | Determined by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Matrix Effect | Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Stability | The stability of the analyte and internal standard in the sample matrix and in solution under various storage conditions. |
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pub.geus.dk [pub.geus.dk]
- 12. helixchrom.com [helixchrom.com]
A Head-to-Head Battle for Accuracy: Validating 1,2,4-Triazole Metabolite Quantification with Deuterated Analogs
The increasing scrutiny of fungicide residues in food and environmental samples has placed a significant demand on analytical laboratories for precise and reliable quantification of their metabolites. Among these, 1,2,4-triazole and its derivatives are of particular concern due to their persistence and potential toxicity. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,2,4-triazole metabolites, with a focus on the validation of methods using deuterated analogs as internal standards against alternative approaches.
For researchers, scientists, and drug development professionals, the choice of analytical methodology can significantly impact the quality and reliability of data. This guide presents experimental data and detailed protocols to aid in the selection of the most appropriate method for the quantification of 1,2,4-triazole metabolites.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Analogs
The use of stable isotope-labeled internal standards, particularly deuterated analogs, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the accurate quantification of small molecules in complex matrices.[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for variations in sample preparation, instrument response, and matrix effects.[1][2]
Key Advantages of Using Deuterated Analogs:
-
Correction for Matrix Effects: Complex sample matrices, such as soil, food, and biological fluids, can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Deuterated internal standards co-elute with the native analyte and experience the same matrix effects, allowing for accurate correction.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, IDMS significantly improves the precision and accuracy of the measurement, even at low concentrations.
-
Compensation for Sample Loss: Losses during sample extraction and cleanup are accounted for, as both the analyte and the internal standard are affected equally.
Alternative Approaches and Their Limitations
While highly effective, the synthesis of deuterated standards can be costly and time-consuming. Consequently, alternative methods are sometimes employed, though they often come with significant drawbacks.
-
External Standard Calibration: This method relies on a calibration curve generated from standards prepared in a clean solvent. It is highly susceptible to matrix effects and variations in sample preparation, often leading to inaccurate results. For instance, studies on the analysis of 1-methyl-1H-1,2,4-triazole in soil have shown that results obtained using external standard calibration can be an order of magnitude lower or higher than the actual value.
-
Matrix-Matched Calibration: To mitigate matrix effects, calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. While an improvement over external standard calibration, finding a truly "blank" matrix can be challenging, and the effectiveness of this approach can vary between different sample lots.
-
Structural Analogs as Internal Standards: In the absence of an isotopically labeled standard, a structurally similar compound can be used as an internal standard. However, because its physicochemical properties are not identical to the analyte, it may not co-elute perfectly and may not experience the same degree of matrix effects, leading to incomplete correction.
Quantitative Data Comparison
The following tables summarize the performance characteristics of analytical methods for 1,2,4-triazole and its metabolites, comparing methods that utilize deuterated internal standards with those that do not.
Table 1: Comparison of Recovery and Precision for 1,2,4-Triazole Analysis
| Analytical Method | Matrix | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS with Isotope Dilution | Soil | Deuterated 1,2,4-triazole | 83 - 97 | < 7.8 | [3][4] |
| LC-MS/MS with Isotope Dilution | Various Foods | 15N-labeled triazole metabolites | Not explicitly stated, but method showed excellent precision | Varies by matrix and analyte, generally low | |
| LC-MS/MS with External Standard | Soil | None | Highly variable, can be as low as 10% or as high as 1000% | High, not recommended for accurate quantification | |
| LC-MS/MS with Isotope Dilution | Cannabis | Deuterated Analogs | Within 25% accuracy | < 20 | [1] |
| HPLC with External Standard | General | None | Not specified, but precision is generally lower than with an internal standard | Generally higher than with an internal standard | [5] |
Table 2: Limits of Quantification (LOQ) for 1,2,4-Triazole in Various Matrices
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS with Isotope Dilution | Soil | 1.1 µg/kg | [3][4] |
| LC-MS/MS with Isotope Dilution | Water | 0.05 µg/kg | [6] |
| LC-MS/MS | Fruits and Vegetables | 0.01 mg/kg |
Experimental Protocols
Method 1: Quantification of 1,2,4-Triazole in Soil using LC-MS/MS with a Deuterated Internal Standard
This protocol is based on the methodology described by Blondel et al. (2018).[3][4]
1. Sample Preparation:
- Weigh 10 g of soil into a 50 mL polypropylene tube.
- Add 10 mL of a methanol/water (80/20, v/v) solution.
- Spike the sample with a known amount of deuterated 1,2,4-triazole internal standard solution.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
- LC System: Waters Acquity UPLC or equivalent.
- Column: Hypercarb (100 x 2.1 mm, 5 µm) or equivalent.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A suitable gradient to achieve separation of 1,2,4-triazole from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- MS/MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor at least two transitions for both native and deuterated 1,2,4-triazole for quantification and confirmation.
Method 2: Quantification of 1,2,4-Triazole using an External Standard (for comparison)
This protocol illustrates a typical external standard approach.
1. Sample Preparation:
- Follow the same extraction procedure as in Method 1, but without the addition of the deuterated internal standard.
2. LC-MS/MS Analysis:
- Use the same LC-MS/MS parameters as in Method 1.
3. Quantification:
- Prepare a series of calibration standards of 1,2,4-triazole in a clean solvent (e.g., methanol/water).
- Generate a calibration curve by plotting the peak area of the analyte against its concentration.
- Determine the concentration of 1,2,4-triazole in the sample extract by interpolating its peak area on the calibration curve.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of a common triazole fungicide to 1,2,4-triazole and the analytical workflow for its quantification.
Caption: Metabolic degradation of Propiconazole to 1,2,4-Triazole.
Caption: Workflow for 1,2,4-Triazole analysis with deuterated standards.
Conclusion
The validation of analytical methods for the quantification of 1,2,4-triazole metabolites is paramount for ensuring data quality in research, regulatory monitoring, and drug development. The use of deuterated analogs as internal standards in an isotope dilution mass spectrometry workflow provides a robust and reliable method to overcome the challenges posed by complex matrices. While alternative methods exist, they are often compromised by matrix effects and may not provide the level of accuracy and precision required for definitive quantification. The experimental data and protocols presented in this guide demonstrate the clear advantages of employing deuterated internal standards for the accurate analysis of 1,2,4-triazole and its metabolites.
References
- 1. lcms.cz [lcms.cz]
- 2. myadlm.org [myadlm.org]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
Comparative Analysis of Analytical Methods for 1,2,4-Triazole Quantification Using 1,2,4-Triazole-D3 Internal Standard
This guide provides a comparative overview of analytical methodologies for the quantification of 1,2,4-triazole, a significant metabolite of various triazole fungicides. The use of its deuterated analogue, 1,2,4-Triazole-D3, as an internal standard is a common practice to ensure accuracy and precision in complex matrices by correcting for matrix effects.[1][2] This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a summary of method performance and detailed experimental protocols.
Metabolic Origin of 1,2,4-Triazole
1,2,4-Triazole is a common metabolite of a major class of pesticides known as triazole fungicides, which are extensively used in agriculture to protect a wide range of crops from fungal diseases.[2][3][4] The parent fungicide compounds are metabolized in plants, soil, and livestock, leading to the formation of 1,2,4-triazole and other related metabolites.[2]
Performance of Analytical Methods
The following table summarizes the performance of various analytical methods for the quantification of 1,2,4-triazole using this compound as an internal standard across different environmental and food matrices.
| Method Reference | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Technique |
| BASF Method L0199/01 [1] | Surface and Ground Water | 0.013 µg/kg | 0.05 µg/kg | Not explicitly stated, but method was validated with recovery trials. | Not explicitly stated. | HPLC-MS/MS |
| Blondel et al., 2018 [3][5] | Soil | Not explicitly stated. | 1.1 µg/kg | 83 - 97 | < 7.8 | LC-MS/MS |
| EURL-SRM Method [2] | Fruits and Vegetables | Not explicitly stated. | 0.01 mg/kg | Stated as highly satisfactory. | Partly failed to comply with precision criteria at the lowest spiking level. | LC-MS/MS with Differential Mobility Spectrometry (DMS) |
Experimental Protocols
Below are detailed experimental protocols for the analysis of 1,2,4-triazole utilizing this compound as an internal standard.
Generalized Experimental Workflow
The analysis of 1,2,4-triazole in various samples generally follows the workflow depicted below. The process begins with sample preparation, followed by the addition of the internal standard, extraction of the analyte, and subsequent analysis by a sensitive analytical instrument, typically LC-MS/MS.
Method for Water Samples (BASF Method L0199/01)[1]
-
Principle: A 2 mL water sample is passed through a Solid Phase Extraction (SPE) column. The column is then washed, and the eluate is evaporated to dryness and reconstituted in 0.5 mL of water for HPLC-MS/MS analysis.
-
Sample Preparation: 2 mL of the water sample is used.
-
Extraction and Cleanup:
-
The sample is applied to an SPE column.
-
The column is washed with water.
-
The analyte is eluted, and the eluate is evaporated to dryness under a nitrogen stream at 45°C.
-
The residue is redissolved in 0.5 mL of water.
-
-
Instrumentation: HPLC-MS/MS.
-
Validation: The method was validated at fortification levels of 0.05 µg/kg and 0.5 µg/kg in surface and groundwater.
Method for Soil Samples (Blondel et al., 2018)[3][5]
-
Principle: A quick, easy, cheap, effective, rugged, and safe (QuEChERS) based method was developed for the extraction of 1,2,4-triazole from soil, followed by LC-MS/MS analysis.
-
Instrumentation: LC-MS/MS.
-
Performance: The method achieved a limit of quantification of 1.1 µg/kg with recovery rates between 83% and 97% and a relative standard deviation of less than 7.8%.
Method for Fruits and Vegetables (EURL-SRM Method)[2]
-
Principle: This method utilizes the QuPPe (Quick Polar Pesticides) method for sample preparation, followed by analysis using LC-MS/MS with Differential Mobility Spectrometry (DMS) to enhance selectivity.
-
Sample Preparation (QuPPe):
-
A homogenized sample is extracted with methanol.
-
The extract is filtered before injection.
-
-
Instrumentation: LC-MS/MS with SelexION™ (DMS) technology.
-
Performance: This method demonstrated satisfactory recovery and precision at spiking levels of 0.01, 0.1, and 0.2 mg/kg in fruits and vegetables. The use of an isotopically labeled internal standard like this compound is crucial for mitigating matrix effects.[2]
References
- 1. epa.gov [epa.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Isotopic Purity of Commercially Available 1,2,4-Triazole-D3
For researchers in drug development and related scientific fields, the isotopic purity of deuterated compounds is a critical parameter that can significantly impact experimental outcomes. This guide provides a framework for assessing the isotopic purity of commercially available 1,2,4-Triazole-D3, a deuterated analog of a common heterocyclic scaffold. While direct comparative data on isotopic purity from commercial suppliers is not always publicly available, this guide outlines the methodologies for independent verification and offers a comparison of available product information.
Commercial Availability
Several chemical suppliers offer this compound. The table below summarizes readily available information for some of the key suppliers. It is important to note that while Certificates of Analysis (CoA) containing specific lot-to-lot isotopic purity data are provided upon purchase, this information is not typically available for public review on the suppliers' websites.
| Supplier | Product Name | CAS Number | Available Documentation (Online) |
| LGC Standards | This compound | 43088-92-2 | Certificate of Analysis available with product.[1][2] |
| MedChemExpress | This compound | 43088-92-2 | Data Sheet.[3] |
| Toronto Research Chemicals (TRC) | This compound | 43088-92-2 | Certificate of Analysis available with product. |
Note: Researchers should always refer to the lot-specific Certificate of Analysis provided with the purchased product for the most accurate information on isotopic purity.
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of this compound can be reliably determined using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following are detailed protocols for each method.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR is a powerful technique to determine the degree of deuteration by quantifying the residual non-deuterated sites.
Objective: To quantify the percentage of non-deuterated 1,2,4-triazole present in a sample of this compound.
Materials:
-
This compound sample
-
A suitable deuterated NMR solvent that does not have signals overlapping with the analyte signals (e.g., DMSO-d6, Acetonitrile-d3)
-
Internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve the mixture in a known volume of the chosen deuterated NMR solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery.
-
Optimize the spectral width to include the signals of both the analyte and the internal standard.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals of 1,2,4-triazole.
-
Integrate the area of a known proton signal from the internal standard.
-
Calculate the molar ratio of the residual non-deuterated 1,2,4-triazole to the internal standard.
-
From this, calculate the concentration of the non-deuterated species and, by extension, the isotopic purity of the this compound.
-
Calculation:
Isotopic Purity (%) = [1 - (moles of non-deuterated 1,2,4-triazole / total moles of 1,2,4-triazole)] x 100
Isotopic Purity Determination by Mass Spectrometry (MS)
High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues of 1,2,4-triazole based on their mass-to-charge ratio (m/z).
Objective: To determine the relative abundance of this compound and its less-deuterated isotopologues.
Materials:
-
This compound sample
-
A suitable solvent for sample introduction (e.g., methanol, acetonitrile)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be optimized for the instrument's sensitivity.
-
-
MS Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction.
-
Acquire the mass spectrum in a high-resolution mode.
-
Focus the scan range around the expected m/z values for the protonated molecules of 1,2,4-triazole ([M+H]⁺ at m/z 70.0403 for C₂H₄N₃⁺) and this compound ([M+H]⁺ at m/z 73.0590 for C₂HD₃N₃⁺).
-
-
Data Analysis:
-
Identify the peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species.
-
Measure the peak areas or intensities for each of these isotopologues.
-
Calculate the relative abundance of each isotopologue.
-
Calculation:
Isotopic Purity (% d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for assessing the isotopic purity of this compound.
References
Performance Evaluation of 1,2,4-Triazole-D3 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules is paramount. 1,2,4-Triazole, a key structural motif in many pharmaceuticals and a metabolite of various fungicides, often requires precise measurement in complex matrices. The use of a stable isotope-labeled internal standard, such as 1,2,4-Triazole-D3, is a cornerstone of robust analytical methods, compensating for variability in sample preparation and instrument response. This guide provides a comparative performance evaluation of this compound in different mass spectrometers, supported by experimental data and detailed protocols to aid in method development and instrument selection.
The choice of a mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of an analytical method. This guide focuses on the two most common types of mass spectrometers used for quantitative analysis: triple quadrupole (QQQ) and high-resolution accurate mass (HRAM) instruments, such as the Orbitrap.
The Role of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of 1,2,4-triazole. By incorporating deuterium atoms, its mass is shifted, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing a reliable reference for accurate quantification.
Experimental Workflow for 1,2,4-Triazole Analysis
The general workflow for the analysis of 1,2,4-triazole using a deuterated internal standard is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental workflow for the quantification of 1,2,4-triazole.
Performance Comparison on Different Mass Spectrometers
The following sections detail the performance of this compound and the parent compound on various mass spectrometry platforms. The data presented is a synthesis from multiple studies to provide a comparative overview.
Triple Quadrupole (QQQ) Mass Spectrometry
Triple quadrupole mass spectrometers are the gold standard for targeted quantitative analysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
Example Platform 1: Waters Xevo TQS micro
The Waters Xevo TQS micro is a compact and sensitive tandem quadrupole mass spectrometer. A study on the analysis of 1,2,4-triazole in soil utilized a UPLC-MS/MS system with a Waters Acquity UPLC coupled to a Xevo TQS micro mass spectrometer[1].
Experimental Protocol: Waters Xevo TQS micro
| Parameter | Setting |
| Chromatography | |
| Column | Hypercarb HT (100 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution tailored to the matrix |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | Optimized for each analyte |
| Collision Energy | Optimized for each transition |
| MRM Transitions | 1,2,4-Triazole: e.g., m/z 70 > 43; this compound: e.g., m/z 73 > 45 |
Performance Data: Waters Xevo TQS micro
| Parameter | 1,2,4-Triazole | This compound |
| Limit of Quantification (LOQ) | 1.1 µg/kg (in soil)[1] | N/A (used as internal standard) |
| Linearity (r²) | >0.99 | N/A |
| Precision (%RSD) | <7.8%[1] | Stable response across batches |
| Accuracy (Recovery %) | 83-97%[1] | N/A |
Example Platform 2: SCIEX QTRAP 5500 with SelexION Technology
For highly complex matrices, technologies like differential ion mobility spectrometry (DMS) can be coupled with a triple quadrupole to enhance selectivity. An application by SCIEX demonstrated the use of SelexION technology for the analysis of triazole derivative metabolites[2][3].
Experimental Protocol: SCIEX QTRAP 5500
| Parameter | Setting |
| Chromatography | |
| Column | Aquasil C18 (3x150 mm; 3 µm)[2] |
| Mobile Phase A | Water + 0.5% Acetic Acid[2] |
| Mobile Phase B | Methanol + 0.5% Acetic Acid[2] |
| Gradient | 2-minute gradient from 100% to 90% aqueous[2] |
| Mass Spectrometry | |
| Ionization Mode | ESI, Positive |
| Source Temperature | 600°C[2] |
| SelexION Settings | Separation Voltage (SV) and Compensation Voltage (CoV) optimized for each analyte[2] |
| MRM Transitions | Analyte-specific transitions |
Performance Data: SCIEX QTRAP 5500
| Parameter | 1,2,4-Triazole | This compound |
| Limit of Quantification (LOQ) | 0.01 mg/kg in various plant matrices[3] | N/A (15N-labeled internal standards were used in this study)[2] |
| Selectivity | Significantly improved with SelexION, reducing matrix interference and baseline noise[2][3] | N/A |
| Precision (%RSD) | Excellent precision reported[2] | Stable response |
High-Resolution Accurate Mass (HRAM) Spectrometry
HRAM instruments, such as the Thermo Scientific Q Exactive series, offer high resolution and mass accuracy, enabling excellent selectivity and the ability to perform both targeted and non-targeted analysis.
Example Platform: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap
Experimental Protocol: Thermo Q Exactive
| Parameter | Setting |
| Chromatography | |
| Column | Hypercarb or similar for polar compounds |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of polar analytes |
| Mass Spectrometry | |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Resolution | 70,000 - 140,000 FWHM |
| Scan Mode | Full Scan with data-dependent MS/MS (FS-ddMS2) or Targeted-SIM |
| Mass Accuracy | < 5 ppm |
Performance Data: Thermo Q Exactive
| Parameter | 1,2,4-Triazole | This compound |
| Limit of Quantification (LOQ) | Comparable to QQQ, typically in the low µg/kg range | N/A |
| Linearity (r²) | >0.99 over a wide dynamic range[7] | N/A |
| Selectivity | High resolution effectively separates analyte signal from matrix interferences[4] | High mass accuracy ensures specific detection |
| Retrospective Analysis | Full-scan data allows for re-interrogation of samples for other compounds without re-injection[4] | N/A |
Comparative Analysis: QQQ vs. HRAM for this compound Performance
The choice between a triple quadrupole and a high-resolution mass spectrometer for the analysis of 1,2,4-triazole with its deuterated internal standard depends on the specific requirements of the assay.
Decision logic for choosing between QQQ and HRAM.
Triple Quadrupole (QQQ):
-
Strengths: Unmatched sensitivity for targeted analysis, making it ideal for achieving the lowest possible detection limits. The MRM mode is highly specific and robust for routine high-throughput quantification.
-
Performance of this compound: Provides a stable and intense signal in the corresponding MRM channel, ensuring reliable normalization of the target analyte.
-
Considerations: Less suitable for untargeted screening as it only monitors for pre-defined transitions. In very complex matrices, isobaric interferences can still be a challenge.
High-Resolution Accurate Mass (HRAM):
-
Strengths: Excellent selectivity due to high mass resolution, which allows for the separation of the analyte signal from background interferences with very similar masses. The ability to collect full-scan data enables retrospective analysis of samples for other compounds of interest.
-
Performance of this compound: The high mass accuracy provides unambiguous confirmation of the internal standard's identity. It is less prone to certain types of interferences that can affect QQQ instruments.
-
Considerations: While modern HRAM instruments are highly sensitive, the ultimate limits of detection for targeted analysis may still be achieved by the latest generation of triple quadrupoles. Data file sizes are also significantly larger.
Conclusion
Both triple quadrupole and high-resolution mass spectrometers are powerful tools for the quantification of 1,2,4-triazole using this compound as an internal standard. The choice of platform should be guided by the specific needs of the laboratory and the research question at hand.
-
For routine, high-sensitivity targeted quantification where the analytes are well-defined, a triple quadrupole mass spectrometer remains an excellent and cost-effective choice.
-
For applications involving complex matrices, a need for both quantitative and qualitative data, and the flexibility of retrospective data analysis, a high-resolution accurate mass spectrometer offers significant advantages.
Regardless of the instrument chosen, the use of this compound is a critical component for achieving accurate and reliable results in the analysis of 1,2,4-triazole.
References
Safety Operating Guide
Proper Disposal Procedures for 1,2,4-Triazole-D3: A Guide for Laboratory Professionals
The proper handling and disposal of deuterated compounds like 1,2,4-Triazole-D3 are critical for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage this material responsibly. The disposal protocol for this compound is governed by the hazards associated with the 1,2,4-Triazole moiety, as the deuterium isotope does not typically introduce additional disposal concerns.
Hazard Identification and Safety Data
This compound is a solid substance that is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Adherence to safety protocols is mandatory when handling this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk.
-
Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][3]
-
Hand Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][3]
-
Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a particulate filter respirator.[4][5]
Step 2: Waste Collection
Proper collection of this compound waste is crucial to prevent contamination and ensure safe handling.
-
Work Area: Conduct all handling and waste collection in a well-ventilated area, preferably within a laboratory fume hood.[1]
-
Avoid Dust: When collecting solid waste, do so without creating dust.[1] If appropriate, moisten the material slightly to prevent it from becoming airborne.[5]
-
Containment: Place the waste into a suitable, sealed, and clearly labeled container for disposal.[1][3] The label should include the chemical name ("this compound Waste") and appropriate hazard symbols.
Step 3: Temporary Storage
Store waste containers in a designated, secure area away from incompatible materials.
-
Storage Conditions: Store at room temperature in a dry, well-ventilated area.[1][4]
-
Incompatibilities: Keep waste separated from strong oxidizing agents and strong acids.[1][5][6]
-
Drainage: Store in an area without drain or sewer access to prevent environmental release in case of a spill.[5]
Step 4: Professional Disposal
The final disposal of this compound must be handled by qualified professionals in accordance with all regulations.
-
Licensed Service: Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Regulatory Compliance: This material and its container must be disposed of as hazardous waste.[4] Ensure compliance with all local, regional, and national hazardous waste regulations.[7] Do not let the product enter drains or the sewer system.[1][3][4]
Emergency Procedures
In the event of a spill or personnel exposure, follow these immediate safety measures.
| Incident | Emergency Protocol |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment.[3] Sweep up the spilled substance into a covered, sealable container.[5] Pick up and arrange for disposal without creating dust.[1][3] Prevent the substance from entering drains.[1][3] |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[1][3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Consult a physician.[1][3] |
| Skin Contact | Wash off with soap and plenty of water.[1][3] Remove contaminated clothing.[5] Consult a physician if irritation persists.[6] |
| Inhalation | Move the person into fresh air.[1][3] If not breathing, give artificial respiration.[1][3] Consult a physician.[1][3] |
| Ingestion | Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Do NOT induce vomiting.[1] Call a physician or poison control center.[6] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
